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  • Product: 3-(3-Chlorophenyl)-1,1-dimethylurea
  • CAS: 587-34-8

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-(3-Chlorophenyl)-1,1-dimethylurea in Photosystem II: A Structural and Kinetic Analysis

Executive Summary 3-(3-Chlorophenyl)-1,1-dimethylurea, commonly known as Diuron or DCMU, is a canonical inhibitor of oxygenic photosynthesis. For decades, it has served as an indispensable molecular probe in plant physio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Chlorophenyl)-1,1-dimethylurea, commonly known as Diuron or DCMU, is a canonical inhibitor of oxygenic photosynthesis. For decades, it has served as an indispensable molecular probe in plant physiology and a highly effective broad-spectrum herbicide. As a Senior Application Scientist, understanding the precise mechanism of action of DCMU is critical—not only for agrochemical development but also for designing biosensors and isolating specific electron transfer steps in fundamental photosynthetic research. This whitepaper provides an in-depth structural, kinetic, and physiological analysis of DCMU's interaction with Photosystem II (PSII).

Structural Biochemistry of the PSII Reaction Center

Photosystem II is a multisubunit pigment-protein complex embedded in the thylakoid membrane. The core reaction center consists of the D1 and D2 protein heterodimer. Upon excitation of the primary electron donor ( P680​ ), an electron is transferred to pheophytin, then to the primary plastoquinone acceptor ( QA​ ), and finally to the secondary exchangeable plastoquinone acceptor ( QB​ ).

DCMU exerts its inhibitory effect by acting as a competitive antagonist at the QB​ binding pocket located on the D1 protein .

The Causality of Binding: Why does DCMU bind with such high affinity? Structurally, the phenylurea core of DCMU mimics the headgroup of plastoquinone. However, because it lacks the long, bulky isoprenyl tail of native plastoquinone, DCMU wedges deeply into the hydrophobic cavity of the D1 protein. Crystallographic and molecular modeling studies reveal that the N9 amide hydrogen of DCMU forms a highly stable hydrogen bond (distance ~3.72 Å) with the oxygen atom of the D1-Ser264 residue . Additional hydrophobic interactions with D1-Phe255 and D1-Ala263 lock the inhibitor in place, physically occluding the native plastoquinone from binding and accepting electrons from QA−​ .

PSII_ETC Light Photons (Light) P680 P680 (Reaction Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA Q_A (Primary Acceptor) Pheo->QA e- transfer QB Q_B (Secondary Acceptor) QA->QB e- transfer PQPool Plastoquinone Pool QB->PQPool PQH2 release DCMU DCMU (Diuron) DCMU->QB Competitive Binding at D1-Ser264

Fig 1: PSII electron transport chain and specific site of DCMU competitive inhibition at D1 protein.

Kinetic Parameters and Binding Affinity

The affinity of DCMU for the QB​ site is remarkably high, characterized by a very slow dissociation rate. This high affinity translates to nanomolar half-maximal inhibitory concentrations ( IC50​ ) in isolated thylakoid and microalgae assays. Table 1 summarizes the kinetic parameters of DCMU compared to other standard PSII inhibitors.

Table 1: Comparative Binding Kinetics and IC50​ of PSII Inhibitors

InhibitorTarget SitePrimary Interaction Residue IC50​ (Spinach Thylakoids)Binding Affinity ( Kd​ )
DCMU (Diuron) D1 QB​ pocketD1-Ser264~30 - 74 nM~40 nM
Atrazine D1 QB​ pocketD1-Ser264~100 - 200 nM~150 nM
Cyanobacterin D1 QB​ pocketD1-Ser264 (distinct orientation)~16 nM< 20 nM
Bromoxynil D1 QB​ pocketD1-His215~50 - 100 nM~80 nM

Downstream Physiological Consequences: Oxidative Stress and D1 Degradation

The blockade of electron transfer from QA​ to QB​ by DCMU causes a rapid accumulation of the reduced primary acceptor, QA−​ . Because the forward electron flow is gated, the probability of back electron flow and charge recombination between QA−​ and the oxidized S2​/S3​ states of the oxygen-evolving complex increases dramatically .

The Causality of Photodamage: This charge recombination promotes the formation of the triplet state of the primary donor ( 3P680​ ). Triplet chlorophyll is highly reactive and interacts with molecular oxygen to generate singlet oxygen ( 1O2​ ), a potent reactive oxygen species (ROS). Singlet oxygen causes localized oxidative damage, specifically targeting the D1 protein for degradation. Consequently, DCMU not only blocks electron transport but also artificially accelerates the photoinactivation of PSII and disrupts the ATP-dependent D1 repair cycle .

Experimental Validation: Fluorimetric Bioassay Protocol

To validate PSII inhibition in vivo or in vitro, Pulse-Amplitude-Modulated (PAM) fluorometry is the gold standard.

The Causality of the Kautsky Effect: When DCMU blocks QA​ oxidation, the PSII reaction centers become chemically "closed." Excitation energy that can no longer be utilized for photochemistry is dissipated as heat or re-emitted as chlorophyll a fluorescence. The following protocol describes a self-validating system for measuring DCMU-induced fluorescence transients .

Step-by-Step Methodology:
  • Sample Preparation & Standardization: Suspend Chlamydomonas reinhardtii or isolated spinach thylakoids in a physiological buffer (e.g., HEPES, pH 7.2). Standardize the sample to an optical density ( OD750​ ) of 0.2. Rationale: This prevents self-shading and signal attenuation, ensuring uniform light penetration.

  • Dark Adaptation (The Self-Validating Control): Incubate the sample in complete darkness for 20 minutes. Rationale: This ensures all electron carriers in the plastoquinone pool are fully oxidized, and all PSII reaction centers are "open."

    • Validation Check: A baseline minimum fluorescence ( F0​ ) must be stable. A fluctuating F0​ invalidates the assay, indicating ambient light leakage or pre-stressed cells.

  • Inhibitor Incubation: Add DCMU to a final concentration of 10 µM (using a DMSO stock, ensuring final DMSO concentration <0.5% v/v to avoid solvent toxicity). Incubate for 5 minutes in the dark.

  • Actinic Flash & Measurement: Apply a saturating multi-turnover actinic light flash (>3000 µmol photons m⁻² s⁻¹) for 1 second. Record the maximum fluorescence ( Fm​ ).

  • Kinetic Analysis: Calculate the variable fluorescence ( Fv​=Fm​−F0​ ) and the maximum quantum yield of PSII ( Fv​/Fm​ ).

    • Validation Check: In a healthy, untreated control, Fv​/Fm​ should be ~0.75–0.80. In the DCMU-treated sample, the rapid rise to Fm​ without subsequent quenching confirms the complete blockade of QA−​ reoxidation.

PAM_Workflow Prep 1. Sample Preparation (OD750 = 0.2) Dark 2. Dark Adaptation (20 mins, Open PSII) Prep->Dark DCMU_Add 3. DCMU Addition (10 µM final) Dark->DCMU_Add Measure 4. PAM Fluorometry (Actinic Flash) DCMU_Add->Measure Analyze 5. Kinetic Analysis (Fv/Fm Calculation) Measure->Analyze

Fig 2: Step-by-step fluorimetric bioassay workflow for validating DCMU-induced PSII inhibition.

Conclusion

DCMU remains an indispensable tool in photosynthetic research and drug development. By competitively binding to the D1-Ser264 residue, it acts as a molecular wedge that uncouples the electron transport chain, leading to QA−​ accumulation, singlet oxygen generation, and D1 protein degradation. Understanding this exact structural and kinetic mechanism provides the foundational logic for developing next-generation biosensors, discovering novel herbicidal targets, and evaluating the ecotoxicological impact of photosystem inhibitors.

References

  • Grasso, G., Cocco, G., Zane, D., Frazzoli, C., & Dragone, R. (2022). "Microalgae-Based Fluorimetric Bioassays for Studying Interferences on Photosynthesis Induced by Environmentally Relevant Concentrations of the Herbicide Diuron." Biosensors, 12(2), 67.[Link]

  • Keren, N., Berg, A., van Kan, P. J., Levanon, H., & Ohad, I. (1997). "Mechanism of photosystem II photoinactivation and D1 protein degradation at low light: The role of back electron flow." Proceedings of the National Academy of Sciences, 94(4), 1579-1584.[Link]

  • Allakhverdiev, S. I., Nishiyama, Y., Takahashi, S., Miyairi, S., Suzuki, I., & Murata, N. (2005). "Systematic Analysis of the Relation of Electron Transport and ATP Synthesis to the Photodamage and Repair of Photosystem II in Synechocystis." Plant Physiology, 137(1), 263–273.[Link]

  • Gonec, T., Kos, J., Pesko, M., Dohanosova, J., Oravec, M., Liptaj, T., Kralova, K., & Jampilek, J. (2017). "Halogenated 1-Hydroxynaphthalene-2-Carboxanilides Affecting Photosynthetic Electron Transport in Photosystem II." Molecules, 22(10), 1709.[Link]

Exploratory

Environmental Degradation Kinetics of 3-(3-Chlorophenyl)-1,1-dimethylurea in Soil: A Technical Guide

Executive Summary 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a positional isomer of the widely utilized herbicide monuron (3-(4-chlorophenyl)-1,1-dimethylurea). As a member of the phenylurea class, it function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a positional isomer of the widely utilized herbicide monuron (3-(4-chlorophenyl)-1,1-dimethylurea). As a member of the phenylurea class, it functions as a Photosystem II inhibitor. Due to the inherent stability of the urea bridge and the halogenated aromatic ring, phenylurea herbicides exhibit significant environmental persistence, posing risks to groundwater and non-target ecosystems. This whitepaper provides a comprehensive analysis of the degradation kinetics, microbial metabolic pathways, and self-validating experimental protocols required to accurately model the environmental fate of 3-(3-chlorophenyl)-1,1-dimethylurea in soil matrices.

Physicochemical Dynamics and Soil Sorption

The environmental mobility and bioavailability of phenylurea herbicides are heavily dictated by soil composition and depth. Sorption coefficients ( Kd​ ) typically decrease significantly from organic-rich topsoil to deeper, mineral-rich layers 1[1].

For 3-(3-chlorophenyl)-1,1-dimethylurea, the meta-chlorine substitution alters the electron density of the aromatic ring compared to its para-substituted counterparts, subtly influencing its hydrogen-bonding capacity with soil organic matter. Degradation rates are highly dependent on the soil matrix; for example, loam soils often exhibit faster degradation kinetics (lower DT50​ ) than sandy soils due to higher cation exchange capacities, which support more robust and diverse microbial communities capable of metabolizing the xenobiotic 1[1].

Mechanistic Degradation Pathways

The degradation of 3-(3-chlorophenyl)-1,1-dimethylurea in soil is primarily microbially mediated. The metabolic cascade mirrors the well-documented degradation of related phenylureas (like diuron and isoproturon) and proceeds via three critical stages 2[2]:

  • Sequential N-Demethylation : Soil bacteria utilize N-demethylase enzymes to catalyze the stepwise removal of the N,N-dimethyl groups. This yields 3-(3-chlorophenyl)-1-methylurea and subsequently 1-(3-chlorophenyl)urea.

  • Urea Bridge Cleavage : Phenylurea hydrolases (encoded by genes such as puhA, puhB, or libA) cleave the urea linkage. This is the rate-limiting step and generates 3-chloroaniline (3-CA), a toxic intermediate analogous to the 3,4-dichloroaniline (3,4-DCA) produced from diuron 1[1].

  • Ring Hydroxylation and Mineralization : The 3-CA intermediate undergoes aromatic ring hydroxylation by dioxygenases, followed by ring cleavage (ortho or meta), ultimately leading to complete mineralization into CO2​ , H2​O , and chloride ions 2[2].

Pathway A 3-(3-Chlorophenyl)-1,1-dimethylurea (Parent Compound) B 3-(3-Chlorophenyl)-1-methylurea (N-Demethylation) A->B N-demethylase C 1-(3-Chlorophenyl)urea (N-Demethylation) B->C N-demethylase D 3-Chloroaniline (3-CA) (Urea Bridge Cleavage) C->D Phenylurea hydrolase (e.g., PuhA/LibA) E Hydroxylated Intermediates (Ring Hydroxylation) D->E Dioxygenase F Mineralization (CO2, H2O, Cl-) E->F Ring Cleavage

Microbial degradation pathway of 3-(3-Chlorophenyl)-1,1-dimethylurea in soil.

Kinetic Modeling & Environmental Factors

The degradation of phenylurea herbicides typically follows pseudo-first-order kinetics, modeled by the equation Ct​=C0​e−kt . The half-life ( DT50​ ) varies wildly—from under 30 days to over 160 days—depending on the physicochemical environment and the presence of specific degrading organisms 2[2].

A critical factor driving spatial variability in degradation rates is soil pH. For instance, specific Sphingomonas spp. strains (e.g., SRS2) exhibit rapid phenylurea degradation at pH 7.5, but their degradative capacity ceases entirely in slightly acidic soils (pH 6.5) 3[3]. Bioaugmentation with specialized strains, such as Ochrobactrum anthropi CD3, has been shown to drastically reduce the DT50​ and enhance complete mineralization 4[4].

Summary of Kinetic Parameters for Phenylurea Degradation
Soil Type / ConditionMicrobial InoculantKinetic Model DT50​ (Days)Primary Fate / Metabolite
Silty Clay LoamIndigenous ConsortiaFirst-order~32 - 44Accumulation of 3-CA
Loam (Historical Exp.)Indigenous ConsortiaFirst-order~97Accumulation of 3-CA
Sandy Loam (pH 7.5)Sphingomonas sp.First-order< 15Complete Mineralization
Aqueous MicrocosmOchrobactrum anthropiPseudo-first-order< 5Complete Mineralization

Experimental Protocol: Assessing Soil Degradation Kinetics

To accurately determine the degradation kinetics of 3-(3-chlorophenyl)-1,1-dimethylurea, a self-validating microcosm approach is required. This protocol is designed to decouple biotic mineralization from abiotic losses (e.g., irreversible binding or chemical hydrolysis).

Step-by-Step Methodology
  • Soil Preparation : Collect topsoil (0-15 cm) from agricultural sites. Sieve through a 2 mm mesh. Causality: Sieving homogenizes the matrix and removes macro-debris, ensuring reproducible surface-area-to-volume ratios for microbial colonization.

  • Microcosm Setup : Weigh 50 g (dry weight equivalent) of soil into 250 mL amber glass biometer flasks. Adjust moisture content to 40-60% of the maximum water-holding capacity (WHC). Causality: This moisture range maintains optimal aerobic conditions for microbial respiration while preventing anaerobic microsites that could artificially skew degradation toward reductive dechlorination.

  • Spiking : Apply the herbicide dissolved in a minimal volume of acetone to achieve a final concentration of 10 mg/kg. Allow the solvent to volatilize completely in a fume hood before sealing.

  • Incubation & Controls : Incubate flasks in the dark at 20 ± 2 °C. Crucial : Prepare parallel sterile controls (autoclaved soil). Causality: Sterile controls act as a self-validating baseline to quantify purely abiotic degradation, ensuring the calculated DT50​ accurately reflects microbial kinetics.

  • Sampling & Extraction : At predetermined intervals (0, 1, 3, 7, 14, 28, 60 days), destructively sample triplicate flasks. Extract using a QuEChERS-based method: add 50 mL acetonitrile, agitate for 60 mins, and centrifuge.

  • SPE Cleanup : Pass the supernatant through an HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge. Causality: Phenylurea metabolites (especially anilines) are highly susceptible to matrix suppression in ESI+. HLB efficiently removes humic and fulvic acids, ensuring robust ionization.

  • LC-MS/MS Analysis : Quantify the parent compound and metabolites using liquid chromatography-tandem mass spectrometry (ESI+ mode).

  • Kinetic Modeling : Fit the concentration-time data to the first-order kinetic equation to derive the degradation rate constant ( k ) and calculate DT50​=ln(2)/k 4[4].

Workflow S1 Soil Collection & Sieving (2mm) S2 Microcosm Setup (50g, 40-60% WHC) S1->S2 S3 Spiking (10 mg/kg Herbicide) S2->S3 S4 Incubation (20°C, Dark) S3->S4 S5 Solvent Extraction (Acetonitrile) S4->S5 S6 SPE Cleanup (HLB Cartridge) S5->S6 S7 LC-MS/MS Quantification S6->S7 S8 Kinetic Modeling (DT50 Calculation) S7->S8

Step-by-step microcosm workflow for assessing herbicide degradation kinetics.

Advanced Remediation Strategies

When natural microbial attenuation is insufficient—often due to high soil toxicity or unfavorable pH—advanced oxidation processes (AOPs) can be deployed. Recent advancements in electrochemical oxidation have proven highly effective for recalcitrant phenylurea herbicides. Utilizing dimensionally stable anodes (DSA), such as Ti/Ru0.3​Ti0.7​O2​ , facilitates the generation of highly reactive hydroxyl radicals ( ⋅OH ). These radicals directly attack the N-terminal group and hydroxylate the aromatic ring, driving rapid pseudo-first-order degradation and overcoming the persistence of halogenated intermediates 2[2]. Photoelectrochemical (PEC) systems further accelerate this process by combining electrochemical and photochemical mechanisms, ensuring complete mineralization under ambient conditions 2[2].

References

  • RSC Publishing (2025) . Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. 2

  • FEMS Microbiology Ecology (2003) . Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. 5

  • Applied and Environmental Microbiology (2001) . In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH. 3

  • PMC (2022) . Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. 4

  • Frontiers (2021) . Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. 1

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Foundational

In Vitro Cytotoxicity and Mechanistic Profiling of 3-(3-Chlorophenyl)-1,1-dimethylurea in Mammalian Models

Executive Summary & Chemical Context While phenylurea herbicides (PUHs) are engineered to selectively inhibit photosystem II in plants, their persistence in agricultural runoff necessitates rigorous toxicological profili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

While phenylurea herbicides (PUHs) are engineered to selectively inhibit photosystem II in plants, their persistence in agricultural runoff necessitates rigorous toxicological profiling in non-target mammalian systems. 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8), a meta-chlorinated structural isomer of the widely studied herbicide monuron, serves as a critical model compound for understanding halogenated phenylurea toxicity[1].

In mammalian cells, PUHs do not act via a single target; rather, they exhibit a multi-modal toxicity profile encompassing endocrine disruption, mitochondrial uncoupling, and metabolism-dependent genotoxicity. This technical guide establishes a self-validating in vitro framework for evaluating the cytotoxicity of 3-(3-Chlorophenyl)-1,1-dimethylurea, ensuring that researchers can accurately delineate between direct chemical insults and bioactivation-driven toxicity.

Mechanistic Drivers of Mammalian Cytotoxicity

To design robust in vitro assays, we must first understand the causality behind PUH-induced cellular damage. The cytotoxicity of 3-(3-Chlorophenyl)-1,1-dimethylurea in mammalian models is driven by three primary mechanisms:

  • Metabolic Bioactivation (Genotoxicity): PUHs typically exhibit weak direct genotoxicity. However, upon metabolic conversion by Cytochrome P450 (CYP450) enzymes, they form highly reactive intermediates. Studies comparing metabolically inert Chinese Hamster Ovary (CHO) cells with metabolically competent Chinese Hamster Epithelial Liver (CHEL) cells demonstrate that CYP450 activation drastically lowers the concentration threshold required to induce chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs)[2].

  • Endocrine Disruption: Phenylureas act as endocrine-disrupting chemicals (EDCs). In vitro models utilizing neurohypophysis cells reveal that these compounds interfere with monoamine-activated receptors, altering the basal release of critical hormones such as oxytocin (OT) and arginine-vasopressin (AVP) at concentrations as low as 1 µM[3].

  • Mitochondrial Dysfunction: At higher concentrations, PUH metabolites penetrate mammalian cells and target the mitochondria, inducing the generation of reactive oxygen species (ROS). This oxidative stress compromises membrane integrity and triggers apoptotic cascades, a phenomenon well-documented in human primary urothelial cells[4].

ToxicityPathways PUH 3-(3-Chlorophenyl)- 1,1-dimethylurea CYP CYP450 Metabolism (Liver S9 / CHEL) PUH->CYP Metabolic Activation Endocrine Endocrine Disruption (OT, AVP, ACTH) PUH->Endocrine Direct Receptor Binding Metabolites Reactive Metabolites CYP->Metabolites Mito Mitochondrial Dysfunction & ROS Metabolites->Mito DNA Genotoxicity (CAs & SCEs) Metabolites->DNA Apoptosis Cellular Apoptosis Mito->Apoptosis DNA->Apoptosis

Mechanistic pathways of 3-(3-Chlorophenyl)-1,1-dimethylurea inducing mammalian cytotoxicity.

Self-Validating Experimental Methodologies

A core tenet of rigorous toxicological screening is the use of self-validating protocols. The following workflows are designed with internal controls to isolate the specific mechanisms of 3-(3-Chlorophenyl)-1,1-dimethylurea toxicity.

Protocol A: Multiplexed Viability and ROS Quantification

Causality Focus: Differentiating between basal cytotoxicity and oxidative stress-induced cell death.

  • Cell Line Selection & Seeding: Seed HepG2 (metabolically active) and CHO (metabolically inactive) cells at 1×104 cells/well in black, clear-bottom 96-well plates.

    • Validation Logic: Testing parallel cell lines isolates the variable of intrinsic hepatic metabolism[2].

  • Compound Dosing: Treat cells with 3-(3-Chlorophenyl)-1,1-dimethylurea in a 10-point dose-response curve (0.1 µM to 10 mM).

    • Controls: Use 0.1% DMSO as the vehicle control and 100 µM Menadione as a positive control for ROS generation.

  • ROS Detection (DCFDA Assay): After 24 hours, wash cells and load with 10 µM H2DCFDA for 30 minutes. Measure fluorescence (Ex 485 nm / Em 535 nm).

    • Validation Logic: H2DCFDA specifically fluoresces upon cleavage by intracellular esterases and subsequent oxidation by ROS, directly quantifying mitochondrial stress[4].

  • Viability Readout (MTS Assay): Following ROS measurement, add MTS reagent to the same wells. Incubate for 2 hours and read absorbance at 490 nm to quantify metabolic viability.

Protocol B: In Vitro Micronucleus Test (MNT) with Exogenous Activation

Causality Focus: Evaluating clastogenic potential via exogenous metabolic activation.

  • Culture Preparation: Culture CHO cells in 6-well plates. Prepare two treatment arms: one with standard media (-S9) and one supplemented with 5% v/v Aroclor 1254-induced rat liver S9 fraction (+S9)[5].

  • Exposure: Expose cells to the test compound for 4 hours (for the +S9 arm) or 24 hours (for the -S9 arm).

  • Cytokinesis Arrest: Wash cells and add fresh media containing Cytochalasin B (3 µg/mL) for 24 hours.

    • Validation Logic: Cytochalasin B blocks actin polymerization, preventing cytokinesis but allowing nuclear division. This creates binucleated cells, ensuring that only cells that have actively divided during the exposure window are scored for micronuclei, eliminating false negatives from cell cycle arrest[6].

  • Harvest & Scoring: Fix cells in methanol/acetic acid (3:1), stain with Acridine Orange, and score 2,000 binucleated cells per concentration for the presence of micronuclei.

Workflow cluster_assays Multiplexed Assays Seed Cell Seeding (HepG2, CHO, CHEL) Dose Compound Dosing +/- S9 Fraction Seed->Dose Incubate Incubation (4h, 24h, 48h) Dose->Incubate Viability MTS Assay (Viability) Incubate->Viability ROS DCFDA Assay (Oxidative Stress) Incubate->ROS MNT Micronucleus Test (Genotoxicity) Incubate->MNT Analysis Dose-Response & IC50 Calculation Viability->Analysis ROS->Analysis MNT->Analysis

Step-by-step workflow for in vitro cytotoxicity and genotoxicity screening.

Quantitative Data Synthesis

The following table synthesizes the expected toxicity thresholds for phenylurea herbicides (including monuron isomers) across various mammalian in vitro models, derived from predictive QSAR models and empirical literature[7].

Assay / EndpointCell Line ModelMetabolic ActivationObserved Effect ThresholdMechanistic Implication
Chromosomal Aberrations CHONone (-S9) >1.0 mM Weak direct DNA reactivity[2].
Chromosomal Aberrations CHELIntrinsic (+CYP) <0.1 mM High clastogenicity of reactive metabolites[2].
Endocrine Disruption NeurohypophysisN/A Direct interference with OT/AVP release[3].
In Vitro Micronucleus CHO / V79Rat Liver S9 (+S9)Dose-dependentBioactivation required for aneugenic effects[5].
Basal Cytotoxicity Human UrothelialN/A ROS-induced mitochondrial uncoupling[4].

Conclusion

The in vitro evaluation of 3-(3-Chlorophenyl)-1,1-dimethylurea requires a multi-tiered approach that accounts for its complex toxicodynamics. Because the mammalian toxicity of phenylurea herbicides is heavily dictated by metabolic conversion, the integration of metabolically competent cell lines (e.g., CHEL, HepG2) or the addition of exogenous S9 fractions is non-negotiable. By utilizing the self-validating protocols outlined in this guide, researchers can accurately map the dose-response relationship of this compound, ensuring high-fidelity data for environmental risk assessments and drug development safety profiling.

References

  • Sigma-Aldrich. "CAS 587-34-8 | 3-(3-CHLOROPHENYL)-1,1-DIMETHYLUREA". 1

  • ResearchGate. "Phenylurea Herbicides: Chemical Properties and Genotoxic Effects". 8

  • PubMed Central. "Study of the Potential Endocrine-Disrupting Effects of Phenylurea Compounds on Neurohypophysis Cells In Vitro". 3

  • ResearchGate. "Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines". 2

  • PubMed. "Predictive QSAR models for estimating ecotoxic hazard of plant-protecting agents: target and non-target toxicity". 7

  • Frontiers. "Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron". 4

  • Oxford Academic. "The influence of exogenous metabolism on the specificity of in vitro mammalian genotoxicity tests". 5

  • NIPH. "Micronucleus assays in rodent tissues other than bone marrow". 6

Sources

Exploratory

Microbial Bioremediation of 3-(3-Chlorophenyl)-1,1-dimethylurea: Metabolic Pathways, Enzymology, and Experimental Methodologies

Executive Summary The compound 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a recalcitrant, N,N-dimethyl-substituted phenylurea herbicide (PUH) structurally related to widespread agrochemicals like diuron and mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a recalcitrant, N,N-dimethyl-substituted phenylurea herbicide (PUH) structurally related to widespread agrochemicals like diuron and monuron[1]. Due to the stability of its urea bridge and the toxicity of its halogenated aromatic ring, its accumulation in agricultural soils and aquatic ecosystems poses significant ecological risks.

This technical guide synthesizes the microbial metabolic pathways responsible for the mineralization of 3-(3-Chlorophenyl)-1,1-dimethylurea. By detailing the enzymology—from initial N-demethylation to the critical degradation of the toxic 3-chloroaniline (3-CA) intermediate—this whitepaper provides researchers and drug development professionals with actionable, self-validating experimental workflows for isolating and characterizing xenobiotic-degrading microbial consortia.

The Core Metabolic Cascade

The microbial degradation of N,N-dimethyl-substituted phenylureas follows a highly conserved, sequential enzymatic cascade[2][3]. The complete mineralization of 3-(3-Chlorophenyl)-1,1-dimethylurea requires a synergistic microbial consortium, as single strains rarely possess the full suite of enzymes required to bypass toxic bottlenecks.

Phase I: Initial Mono-N-Demethylation

The degradation is initiated by the removal of a methyl group from the N,N-dimethylurea side chain. This rate-limiting step is catalyzed by PdmAB , a bacterial Rieske non-heme iron oxygenase (RO) system[2]. Unlike typical ROs involved in aromatic ring hydroxylation, PdmAB specifically targets the alkyl group, converting the parent compound to N-(3-Chlorophenyl)-N-methylurea. Interestingly, the pdmAB genes are often located on mobile transposable elements (flanked by ISRh1-like repeats) in Sphingobium and Sphingomonas species, allowing for rapid horizontal gene transfer in exposed environments[2][4].

Phase II: Hydrolysis of the Urea Bridge

Following N-demethylation, the urea bridge is cleaved by phenylurea hydrolases (such as PuhA , PuhB , or LibA )[5]. This hydrolysis yields methylamine (which is rapidly assimilated into central carbon metabolism) and 3-chloroaniline (3-CA) . The generation of 3-CA is a critical toxicological bottleneck; if the microbial consortium lacks the capacity to degrade 3-CA, this highly toxic intermediate will accumulate and inhibit overall bioreactor performance[6][7].

Phase III: Oxidative Deamination and Ring Cleavage

The degradation of 3-CA is primarily driven by members of the Comamonadaceae family (e.g., Comamonas testosteroni, Delftia acidovorans)[8][9]. The process begins with oxidative deamination catalyzed by aniline dioxygenase (often encoded by the plasmid-borne tdnQ gene), converting 3-CA into 3-chlorocatechol or 4-chlorocatechol[9][10]. The aromatic ring is subsequently broken open via a modified ortho-cleavage pathway (using chlorocatechol 1,2-dioxygenase) or a meta-cleavage pathway, ultimately channeling the carbon into the Tricarboxylic Acid (TCA) cycle[6][8].

Pathway Visualization

Pathway PUH 3-(3-Chlorophenyl)-1,1-dimethylurea (Parent Compound) MonoDemethyl N-(3-Chlorophenyl)-N-methylurea (MDCPU) PUH->MonoDemethyl N-demethylation (PdmAB) Aniline 3-Chloroaniline (3-CA) MonoDemethyl->Aniline Urea Bridge Hydrolysis (PuhA / PuhB) Catechol 3-Chlorocatechol / 4-Chlorocatechol Aniline->Catechol Oxidative Deamination (tdnQ / Aniline Dioxygenase) Cleavage Ring Cleavage (ortho- or meta-cleavage) Catechol->Cleavage Dioxygenation (Chlorocatechol Dioxygenase) TCA TCA Cycle Intermediates Cleavage->TCA Central Carbon Metabolism

Fig 1: Microbial degradation pathway of 3-(3-Chlorophenyl)-1,1-dimethylurea to TCA intermediates.

Quantitative Data: Key Enzymatic Targets

To facilitate genomic mining and consortium engineering, the following table summarizes the key enzymes, their genetic markers, and their functional roles in the degradation of 3-(3-Chlorophenyl)-1,1-dimethylurea.

Enzyme / Protein ComplexTarget Gene(s)Representative OrganismSubstrateKey Product
Rieske Non-Heme Iron Oxygenase pdmA, pdmBSphingobium sp. YBL23-(3-Chlorophenyl)-1,1-dimethylureaN-(3-Chlorophenyl)-N-methylurea
Phenylurea Hydrolase puhA, puhBArthrobacter / VariovoraxN-(3-Chlorophenyl)-N-methylurea3-Chloroaniline (3-CA)
Aniline Dioxygenase tdnQComamonas testosteroni3-Chloroaniline (3-CA)3-Chlorocatechol
Chlorocatechol 1,2-Dioxygenase tcbC, dcaADelftia acidovorans3-ChlorocatecholModified muconic acid

Self-Validating Experimental Workflows

As a Senior Application Scientist, it is critical to design experiments that not only yield data but inherently validate their own mechanistic assumptions. The following protocols are designed with strict causality to ensure robust, reproducible results.

Protocol 1: Isolation of Phenylurea-Degrading Consortia via Selective Pressure

Objective: Isolate a synergistic microbial consortium capable of complete mineralization.

  • Sample Acquisition: Collect soil samples from agricultural sites with a documented history of phenylurea herbicide application.

  • Enrichment Culturing: Inoculate 5 g of soil into 95 mL of Mineral Medium (MMN) supplemented with 50 mg/L of 3-(3-Chlorophenyl)-1,1-dimethylurea as the sole carbon and nitrogen source[9].

  • Incubation & Subculturing: Incubate at 28°C with continuous agitation (150 rpm). Subculture (1% v/v) into fresh MMN every 7 days for 6 weeks.

  • Causality & Logic: By utilizing the target xenobiotic as the absolute sole source of both carbon and nitrogen, we apply an extreme evolutionary bottleneck. Microbes must possess the N-demethylase system (to harvest carbon from the methyl groups) and the urea hydrolase system (to harvest nitrogen from the urea bridge) to survive[3]. This eliminates false positives that merely co-metabolize the compound in the presence of alternative nutrients.

Protocol 2: Reconstitution of PdmAB N-Demethylase Activity In Vitro

Objective: Validate the catalytic function of cloned PdmAB.

  • Gene Cloning: Clone the pdmA and pdmB genes from an isolated Sphingobium strain into an E. coli expression vector (e.g., pET-28a).

  • Co-Expression with Ferredoxin: Co-transform the E. coli host with a plasmid expressing a [3Fe-4S]-type ferredoxin (e.g., from Sphingomonas sp. RW1)[2].

  • Enzymatic Assay: Incubate the purified cell lysate with 100 μM 3-(3-Chlorophenyl)-1,1-dimethylurea and 1 mM NADH in a phosphate buffer (pH 7.2) at 30°C. Quantify the production of N-(3-Chlorophenyl)-N-methylurea via HPLC-UV.

  • Causality & Logic: Genomic analysis reveals that the pdmAB cluster is located on a transposable element that naturally lacks a cognate electron transport chain[2]. If PdmAB is expressed alone, electron transfer from NADH to the oxygenase is uncoupled, resulting in negligible activity. Co-expressing a compatible [3Fe-4S] ferredoxin bridges this electron gap, causally restoring in vitro N-demethylation and proving the enzyme's specific function[2].

Protocol 3: Metatranscriptomic Validation of 3-CA Cleavage

Objective: Confirm active transcription of 3-chloroaniline degradation pathways to prevent toxic bioreactor crashes.

  • RNA Extraction: Extract total RNA from the bioreactor biomass during the exponential degradation phase of the parent compound.

  • Sequencing: Deplete rRNA and perform stranded mRNA sequencing (RNA-Seq) to quantify the transcript abundance of tdnQ and tcbC orthologs.

  • Metabolite Tracking: Concurrently sample the bioreactor fluid and analyze via LC-MS/MS to track the transient accumulation and subsequent depletion of 3-CA.

  • Causality & Logic: The mere genomic presence of degradation genes (metagenomics) does not guarantee active metabolism. By correlating the depletion of 3-CA (LC-MS/MS) with the upregulation of tdnQ transcripts (metatranscriptomics), we establish a self-validating proof that the consortium is actively transcribing the ortho- or meta-cleavage pathways in response to 3-CA toxicity, rather than the chemical simply adsorbing to the sludge[6][7].

References

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 3-(3-Chlorophenyl)-1,1-dimethylurea

Introduction & Analytical Rationale 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a positional isomer of the widely utilized phenylurea herbicide, Monuron. Whether monitored as a synthetic impurity in agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a positional isomer of the widely utilized phenylurea herbicide, Monuron. Whether monitored as a synthetic impurity in agrochemical manufacturing, an environmental degradant, or a targeted research compound, achieving precise quantification of this analyte is critical.

The Case Against Gas Chromatography (GC) From an analytical standpoint, a fundamental challenge in quantifying phenylurea derivatives is their inherent thermal instability. When subjected to the elevated temperatures of a Gas Chromatography (GC) injection port, these compounds rapidly undergo thermal degradation, breaking down into their corresponding isocyanates and primary amines[1]. This degradation leads to irreproducible phantom peaks and compromised quantitative integrity. Consequently, High-Performance Liquid Chromatography (HPLC) is universally recognized as the gold standard for analyzing thermally labile phenylureas[2].

Method Development Strategy & Causality

Developing a robust HPLC method requires deliberate selection of chromatographic parameters to ensure selectivity, sensitivity, and peak symmetry.

  • Stationary Phase Selection: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is selected due to the hydrophobic nature of the chlorophenyl ring[3]. The dense octadecylsilane coverage ensures adequate retention and prevents secondary interactions with residual silanols, which commonly cause peak tailing in basic or polar compounds.

  • Mobile Phase Optimization: An Acetonitrile (ACN) and Water gradient is preferred over Methanol/Water mixtures. ACN provides lower system backpressure, superior mass transfer kinetics, and sharper peak shapes for phenylurea derivatives, suppressing unwanted tailing[3].

  • Detection Wavelength: The conjugated aromatic system of the phenylurea backbone exhibits strong UV absorbance. Monitoring via a Diode Array Detector (DAD) at 210 nm or 245 nm provides optimal signal-to-noise (S/N) ratios while minimizing background interference from complex environmental matrices[2][3].

Rationale A Analyte: 3-(3-Chlorophenyl)-1,1-dimethylurea B Thermal Instability (Degrades to Isocyanates & Amines) A->B D Select HPLC-DAD (Ambient/Controlled Temp) A->D C Avoid Gas Chromatography (GC) B->C C->D Drives choice E C18 Column & ACN/H2O (Optimal Hydrophobic Retention) D->E

Methodological rationale for selecting HPLC-DAD over GC for thermally labile phenylurea derivatives.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, this protocol functions as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis to confirm that the chromatographic system is fit for purpose.

Reagents and Materials
  • Standard: 3-(3-Chlorophenyl)-1,1-dimethylurea reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q water (18.2 MΩ·cm).

  • Extraction: Solid-Phase Extraction (SPE) cartridges (C18, 500 mg/6 mL).

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

For complex aqueous matrices (e.g., tap water or agricultural runoff), a preconcentration step using SPE is highly recommended to achieve sub-ppb detection limits and remove matrix interferences[2].

  • Conditioning: Pass 5.0 mL of ACN followed by 5.0 mL of Milli-Q water through the C18 SPE cartridge at a flow rate of 1–2 mL/min. Critical: Do not allow the sorbent bed to dry out, as this collapses the alkyl chains and ruins retention.

  • Loading: Load 50.0 mL of the aqueous sample onto the cartridge at a controlled flow rate of 2.0 mL/min to ensure optimal mass transfer of the analyte into the stationary phase.

  • Washing: Wash the cartridge with 5.0 mL of 5% ACN in water to elute highly polar interferences. Dry the cartridge under vacuum (-15 inHg) for 5 minutes.

  • Elution: Elute the target analyte with 2.0 mL of 100% ACN into a clean, deactivated glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial HPLC mobile phase (e.g., 30% ACN). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow A Aqueous Sample (50 mL) B SPE Conditioning (ACN -> Water) A->B C Sample Loading (2 mL/min) B->C D Washing & Drying (5% ACN -> Vacuum) C->D E Elution (100% ACN) D->E F Reconstitution & Filtration E->F G HPLC-DAD Analysis F->G

Step-by-step Solid-Phase Extraction (SPE) and sample preparation workflow prior to HPLC analysis.

HPLC Instrument Conditions

The following gradient method provides baseline resolution for 3-(3-Chlorophenyl)-1,1-dimethylurea, effectively separating it from closely related positional isomers (such as Monuron and Diuron)[3].

ParameterSpecification
Column C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm)
Mobile Phase A Milli-Q Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 30% B 2-15 min: Linear ramp to 70% B 15-18 min: Hold at 70% B 18-20 min: Return to 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C (Controlled)
Detection (DAD) 245 nm (Reference 360 nm)
System Suitability Testing (SST)

Before analyzing unknown samples, inject a 10 µg/mL standard solution in quintuplicate. The system is validated for operation only if the following criteria are met:

  • Retention Time Precision: RSD ≤ 1.0%

  • Peak Area Precision: RSD ≤ 2.0%

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (Tf): ≤ 1.5

Quantitative Data & Method Validation

A comprehensive validation must be executed following ICH Q2(R1) guidelines. Expected performance metrics for the quantification of 3-(3-Chlorophenyl)-1,1-dimethylurea using this developed method are summarized below.

Validation ParameterExpected Result / Acceptance Criteria
Linear Range 0.05 – 50.0 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.015 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 0.050 µg/mL (S/N ≥ 10)
Intra-day Precision (RSD) ≤ 1.5% (n=6)
Inter-day Precision (RSD) ≤ 2.0% (n=6 over 3 days)
SPE Recovery (Spiked at 5 ppb) 85.0% – 105.0%

Sources

Application

using 3-(3-Chlorophenyl)-1,1-dimethylurea as an internal standard in mass spectrometry

Application Note: 3-(3-Chlorophenyl)-1,1-dimethylurea as a Robust Internal Standard for LC-MS/MS Quantification of Phenylurea Herbicides Executive Summary & Analytical Context Phenylurea herbicides (e.g., diuron, linuron...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(3-Chlorophenyl)-1,1-dimethylurea as a Robust Internal Standard for LC-MS/MS Quantification of Phenylurea Herbicides

Executive Summary & Analytical Context

Phenylurea herbicides (e.g., diuron, linuron, isoproturon) are heavily utilized in global agriculture, leading to persistent trace-level contamination in environmental water and soil matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard for quantifying these residues. However, complex environmental matrices introduce severe signal suppression or enhancement during electrospray ionization (ESI), compromising quantitative accuracy.

To correct for these matrix effects, an internal standard (IS) is mandatory[1]. While isotopically labeled analogs (e.g., Diuron-d6) are ideal, they are prohibitively expensive for routine multi-residue panels. 3-(3-Chlorophenyl)-1,1-dimethylurea (3-CPDMU) (CAS 587-34-8)[2], a structural isomer of the commercial herbicide Monuron, serves as a highly effective, cost-efficient surrogate IS. Because 3-CPDMU is a synthetic intermediate and not a commercially applied herbicide, it is virtually absent from environmental backgrounds, ensuring zero baseline interference while maintaining identical chromatographic and ionization behaviors to the target analytes.

Chemical Profiling and Fragmentation Causality

The efficacy of 3-CPDMU as an internal standard lies in its structural homology to target phenylureas. It shares the core 1,1-dimethylurea moiety, which dictates its behavior within the mass spectrometer.

During positive electrospray ionization (ESI+), the highly basic urea nitrogen of 3-CPDMU readily accepts a proton, yielding a stable [M+H]+ precursor ion at m/z 199.1. Because ESI is a "soft" ionization technique, source fragmentation is minimal, allowing the intact precursor to enter the collision cell efficiently[3].

Upon collision-induced dissociation (CID), fragmentation is driven by the predictable cleavage of the urea bond. The most abundant product ion (quantifier) results from the loss of the 3-chloroaniline neutral (127 Da), leaving the dimethyl isocyanate cation at m/z 72.0[4]. A secondary confirmatory transition (qualifier) involves the loss of the dimethylcarbamoyl radical, yielding the 3-chloroaniline ion at m/z 127.0. This predictable fragmentation mirrors the behavior of native phenylureas, ensuring that the IS responds proportionally to the same MS parameters (e.g., collision energy) as the target analytes.

Fragmentation Precursor [M+H]+ Precursor Ion 3-CPDMU (m/z 199.1) Neutral1 Loss of 3-Chloroaniline (-127 Da) Precursor->Neutral1 Neutral2 Loss of Dimethylcarbamoyl (-72 Da) Precursor->Neutral2 Frag1 Dimethyl Isocyanate Ion Quantifier (m/z 72.0) Frag2 3-Chloroaniline Ion Qualifier (m/z 127.0) Neutral1->Frag1 Neutral2->Frag2

ESI+ MS/MS fragmentation pathways of 3-CPDMU precursor ion (m/z 199.1).

Experimental Methodology: A Self-Validating Workflow

This protocol outlines the extraction and quantification of phenylureas from river water. To ensure the protocol is a self-validating system , a matrix-matched calibration curve must be generated alongside a procedural blank. The procedural blank verifies the true absence of 3-CPDMU in the native environment, while the matrix-matched curve (spiked post-extraction) compared to a solvent curve quantifies the exact degree of ion suppression, proving the internal standard's corrective efficacy.

Workflow Sample 1. Sample Prep Filter & Spike with 3-CPDMU SPE 2. SPE Extraction C18 Cartridge Loading Sample->SPE Elution 3. Elution & Recon. Methanol Elution -> N2 Dry SPE->Elution LC 4. UHPLC Separation Gradient Elution Elution->LC MS 5. ESI-MS/MS Positive MRM Mode LC->MS Data 6. Quantification Ratio: Analyte / 3-CPDMU MS->Data

Analytical workflow for phenylurea herbicide quantification using 3-CPDMU.

Step-by-Step Protocol

Phase 1: Sample Preparation & Solid Phase Extraction (SPE)

  • Filtration: Filter 200 mL of the environmental water sample through a 0.45 µm nylon membrane to remove particulate matter that could clog the SPE frit.

  • IS Spiking: Spike the sample with 3-CPDMU to achieve a final concentration of 50 ng/L. Allow to equilibrate for 15 minutes.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg/6 mL) with 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade water. Causality: This activates the alkyl chains for optimal hydrophobic interaction.

  • Loading: Load the spiked sample at a controlled flow rate of 5 mL/min to ensure sufficient residence time for analyte partitioning.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water. Causality: This specific concentration removes highly polar matrix interferences (salts, humic acids) without prematurely eluting the moderately polar phenylureas.

  • Drying: Dry the cartridge under a vacuum (-15 inHg) for 10 minutes to remove residual water, which would otherwise alter the elution solvent strength.

  • Elution: Elute the analytes with 2 × 2 mL of Methanol. Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C and reconstitute in 1 mL of Mobile Phase A.

Phase 2: LC-MS/MS Parameters

  • Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation in ESI+).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Data Presentation

The integration of 3-CPDMU effectively normalizes the quantitative data, mitigating the impact of matrix suppression. Below are the optimized MRM transitions and validation metrics demonstrating the robustness of the method.

Table 1: Optimized MRM Transitions for Phenylurea Herbicides and 3-CPDMU IS

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
3-CPDMU (IS) 199.1 72.0 127.0 24 / 15
Diuron 233.0 72.0 46.0 25 / 30
Linuron 249.0 160.0 182.0 20 / 15

| Isoproturon | 207.1 | 72.0 | 165.1 | 22 / 18 |

Table 2: Method Validation Summary (Spiked River Water at 50 ng/L) Note: Absolute recovery is calculated before IS normalization. Matrix effect is calculated by comparing matrix-matched standards to solvent standards.

AnalyteAbsolute Recovery (%)Matrix Effect (%)IS-Corrected RSD (%)
Diuron88.5-15.24.2
Linuron91.0-12.83.8
Isoproturon85.4-18.55.1

Conclusion

Using 3-(3-Chlorophenyl)-1,1-dimethylurea as an internal standard provides a scientifically rigorous, cost-effective solution for the LC-MS/MS analysis of phenylurea herbicides. Its structural homology ensures identical ionization dynamics and retention behavior, while its absence from commercial agricultural formulations guarantees a pristine analytical background, fulfilling the criteria for a highly reliable, self-validating quantitative assay.

References

  • Title: Simultaneous determination of phenyl- and sulfonyl-urea herbicides in river water at sub-parts-per-billion level by on-line preconcentration and liquid chromatography-tandem mass spectrometry Source: Analytica Chimica Acta (via PubMed) URL: [Link]

  • Title: Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Application Note Source: Agilent Technologies URL: [Link]

  • Title: Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Spectrophotometric Determination of 3-(3-Chlorophenyl)-1,1-dimethylurea via Diazotization-Coupling

Introduction and Analytical Rationale 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a substituted phenylurea compound frequently utilized in agricultural formulations. Quantifying trace residues of this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a substituted phenylurea compound frequently utilized in agricultural formulations. Quantifying trace residues of this compound in complex environmental or biological matrices presents a significant analytical challenge. While direct UV spectrophotometry can detect phenylureas, it severely lacks specificity; co-extracted organic matter (such as humic acids in soil or cellular debris in plant tissues) heavily absorbs in the UV region, leading to false positives and baseline drift.

To achieve high specificity and sensitivity, this protocol bypasses direct UV measurement. Instead, it leverages the quantitative alkaline hydrolysis of the urea linkage to liberate a primary aromatic amine (3-chloroaniline)[1]. This amine is subsequently subjected to a Bratton-Marshall diazo-coupling reaction, yielding a highly absorptive, magenta-colored azo dye measurable in the visible spectrum[2]. By shifting the analytical wavelength to the visible range, matrix interferences are virtually eliminated.

Mechanistic Causality: The Chemistry Behind the Protocol

As a self-validating analytical system, every step in this protocol is designed with a specific chemical purpose to ensure absolute trustworthiness of the final absorbance reading:

  • Alkaline Hydrolysis: The N,N-dimethylurea moiety is highly stable. Strong alkaline reflux (10 M NaOH) is required to cleave the amide-like bond, quantitatively yielding 3-chloroaniline, dimethylamine, and carbonate[1]. Acidic hydrolysis is avoided as it can lead to unwanted side reactions on the activated aromatic ring.

  • Diazotization: The liberated 3-chloroaniline is reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid). This reaction must be performed strictly at 0–5 °C. At higher temperatures, the resulting diazonium salt rapidly decomposes into a phenol, permanently destroying the analyte's ability to couple.

  • Nitrite Quenching: A critical failure point in diazo-coupling is the presence of unreacted nitrous acid, which will oxidize the coupling reagent and produce a brown, interfering background. Ammonium sulfamate is added to selectively and rapidly decompose excess nitrite into harmless nitrogen gas and water[2].

  • Azo Coupling: The stabilized diazonium cation undergoes electrophilic aromatic substitution with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD)[3]. The resulting extended conjugated system produces a vibrant magenta azo dye with a sharp absorption maximum ( λmax​ ) at 545 nm.

Analytical Workflow

G A Sample Extraction (Dichloromethane) B Alkaline Hydrolysis (10M NaOH, Reflux) A->B Isolates Analyte C Diazotization (NaNO2 + HCl, 0-5°C) B->C Yields 3-Chloroaniline D Nitrite Quenching (Ammonium Sulfamate) C->D Forms Diazonium Salt E Azo Coupling (NEDD Reagent) D->E Removes Excess HNO2 F Absorbance Measurement (λmax = 545 nm) E->F Forms Magenta Azo Dye

Workflow for the spectrophotometric determination of 3-(3-Chlorophenyl)-1,1-dimethylurea.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane (HPLC grade), Ethanol (Absolute).

  • Reagents: Sodium hydroxide (10 M), Hydrochloric acid (1 M and 6 M).

  • Colorimetric Reagents:

    • Sodium nitrite ( NaNO2​ ): 0.1% w/v in ultrapure water (Must be prepared fresh daily).

    • Ammonium sulfamate ( NH4​SO3​NH2​ ): 0.5% w/v in ultrapure water.

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD): 0.1% w/v in ultrapure water (Store in an amber bottle at 4 °C)[3].

  • Equipment: UV-Vis Spectrophotometer, 1-cm pathlength quartz or optical glass cuvettes, reflux condenser, water bath.

Extraction and Hydrolysis
  • Extraction: Extract the homogenized sample (e.g., 10 g of soil or 100 mL of water) using 3 × 20 mL of dichloromethane. Pass the combined organic layers through anhydrous sodium sulfate to remove residual moisture.

  • Concentration: Evaporate the dichloromethane to near dryness under a gentle stream of nitrogen at 35 °C.

  • Hydrolysis: Reconstitute the dried residue in 5 mL of ethanol. Add 5 mL of 10 M NaOH. Attach a reflux condenser and heat the mixture in a boiling water bath (100 °C) for exactly 90 minutes to ensure complete cleavage of the urea bond[1].

  • Amine Recovery: Cool the hydrolysate to room temperature. Transfer to a separatory funnel, dilute with 20 mL of distilled water, and extract the liberated 3-chloroaniline with 2 × 15 mL of dichloromethane.

  • Acidification: Evaporate the organic layer under nitrogen and immediately reconstitute the amine residue in 10 mL of 1 M HCl.

Color Development and Measurement
  • Diazotization: Submerge the acidic analyte solution in an ice-water bath and allow it to equilibrate to 0–5 °C. Add 1.0 mL of the chilled 0.1% sodium nitrite solution. Swirl gently and incubate in the dark for exactly 5 minutes[2].

  • Quenching: Add 1.0 mL of the 0.5% ammonium sulfamate solution. Vigorously mix the solution and let it stand for 3 minutes. Self-Validation Check: The evolution of fine nitrogen bubbles indicates the successful destruction of excess nitrite.

  • Coupling: Add 1.0 mL of the 0.1% NEDD solution. Remove the sample from the ice bath and allow it to stand at room temperature (20–25 °C) for 15 minutes to allow the magenta color to fully develop[2].

  • Quantification: Transfer the colored solution to a 1-cm cuvette. Measure the absorbance at 545 nm against a reagent blank processed through the exact same color development steps.

Quantitative Data Presentation

The following table summarizes the expected analytical parameters when utilizing this protocol for 3-(3-Chlorophenyl)-1,1-dimethylurea quantification:

Analytical ParameterValue / Specification
Target Chromophore Azo dye derivative (via 3-chloroaniline intermediate)
Analytical Wavelength ( λmax​ ) 545 nm
Linear Dynamic Range 0.10 – 5.0 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL
Molar Absorptivity ( ϵ ) >3.5×104 L·mol −1 ·cm −1
Color Stability Absorbance remains stable for up to 2 hours at 25 °C

Quality Control and Troubleshooting

To ensure the integrity of the results, the following self-validating controls must be integrated into the workflow:

  • Reagent Blank Verification: The absorbance of the reagent blank (containing no analyte) must read <0.02 AU at 545 nm. A high blank indicates either contamination of the NEDD reagent (which degrades over time) or incomplete quenching of nitrite by the ammonium sulfamate.

  • Hydrolysis Efficiency Check: Run a parallel standard of pure 3-chloroaniline alongside the 3-(3-Chlorophenyl)-1,1-dimethylurea standard. After accounting for molar mass differences, the final absorbance of the hydrolyzed herbicide should be 95% of the pure aniline standard, confirming the efficiency of the 90-minute reflux.

  • Matrix Spike: Spike a known concentration of the herbicide into a blank matrix prior to extraction. Acceptable recovery ranges from 85% to 110%.

References

  • Goto, S. "Determination of anilide, phenylcarbamate and phenylurea herbicides. Microdetermination of herbicides by loose-layer chromatography and azodye formation reaction." J-Stage. Available at: [Link][2]

  • Bleidner, W. E., et al. "Herbicide Residues, Separation and Colorimetric Determination of Monuron and Diuron Residues." Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link][1]

  • Crompton, T. R. "Determination of Anions in Natural and Treated Waters." Analytical Chemistry Reference. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(3-Chlorophenyl)-1,1-dimethylurea in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic challenges of formulating phenylurea derivatives for biological evaluation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic challenges of formulating phenylurea derivatives for biological evaluation.

3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8)[1] is a highly hydrophobic compound. Its molecular architecture features a lipophilic chlorophenyl ring coupled to a rigid, planar urea linkage. This structure drives strong intermolecular hydrogen bonding in its crystalline state, resulting in an exceptionally high crystal lattice energy and notoriously poor aqueous solubility[2]. When transitioning from chemical synthesis to in vitro assays, researchers often encounter "solvent shock"—where the compound crashes out of solution upon dilution into aqueous buffers.

This guide provides field-proven, self-validating protocols to overcome these barriers without compromising cellular viability or assay integrity.

Solubilization Strategy Workflow

G Start Assay Tolerance to Organic Solvents? High High Tolerance (>1% DMSO) Start->High Low Low Tolerance (<0.1% DMSO) Start->Low Method1 Direct DMSO Stock + Buffer Dilution High->Method1 Method3 HP-β-CD Inclusion Complex (Aqueous) Low->Method3 Check Does it precipitate? Method1->Check Method2 Co-solvents: DMSO + Tween-80 + PEG300 Check->Method2 Yes End1 Proceed to Assay Check->End1 No Method2->End1 Method3->End1

Decision tree for selecting a solubilization strategy based on assay solvent tolerance.

Troubleshooting FAQs

Q1: Why does 3-(3-Chlorophenyl)-1,1-dimethylurea precipitate immediately upon addition to my cell culture medium? A: This is a classic manifestation of solvent shock. When a highly concentrated DMSO stock solution of a phenylurea is injected directly into an aqueous medium, the DMSO diffuses into the water much faster than the hydrophobic compound can solvate. The localized concentration of the compound rapidly exceeds its intrinsic aqueous solubility, leading to nucleation and precipitation. To prevent this, you must lower the thermodynamic barrier by using intermediate co-solvents (like PEG300) that create a localized hydrophobic microenvironment, or by encapsulating the compound in a macrocycle[3].

Q2: My cell line is highly sensitive to DMSO (maximum tolerated concentration is 0.1%). How can I achieve a 100 µM working concentration? A: If your target concentration is 100 µM and your maximum DMSO limit is 0.1%, your stock solution would need to be at least 100 mM. 3-(3-Chlorophenyl)-1,1-dimethylurea will likely crystallize at 100 mM in pure DMSO upon freeze-thaw. Instead of relying on DMSO, you should utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The chlorophenyl ring of the compound fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a stable 1:1 stoichiometric inclusion complex[2][4]. This complex is highly water-soluble and allows you to prepare concentrated aqueous stocks with zero DMSO.

Q3: Does cyclodextrin complexation alter the pharmacological availability of the compound in my biochemical assay? A: No, provided the assay is designed correctly. The inclusion complex is held together entirely by non-covalent forces (van der Waals and hydrophobic interactions). In a dilute aqueous environment, the complex exists in a dynamic equilibrium ( Ka​≈200−300M−1 )[2][4]. When the free compound binds to its high-affinity biological target (e.g., a protein receptor or enzyme), the equilibrium shifts, releasing more compound from the cyclodextrin cavity. It acts as a continuous delivery system rather than a permanent sink.

Step-by-Step Experimental Protocols
Protocol A: Co-Solvent Step-Down Method (For Assays Tolerating up to 1% Organics)

Causality & Mechanism: This method utilizes a cosolvent cascade. PEG300 acts as a bridging solvent to reduce the dielectric constant of the aqueous phase, while Tween-80 (a non-ionic surfactant) forms micelles that shield the hydrophobic chlorophenyl ring from the aqueous environment[3].

  • Stock Preparation: Dissolve 3-(3-Chlorophenyl)-1,1-dimethylurea in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until the solution is completely clear.

  • Cosolvent Addition: To prepare 1 mL of a 1 mM intermediate working solution, add 100 µL of the 10 mM DMSO stock to a clean glass vial.

  • Polymer Addition: Add 400 µL of PEG300 to the vial. Vortex vigorously for 30 seconds. The solution must remain optically clear.

  • Surfactant Addition: Add 50 µL of Tween-80. Sonicate the mixture in a water bath for 2 minutes to ensure homogenous micelle formation.

  • Aqueous Dilution: Slowly add 450 µL of sterile Saline (or your specific assay buffer) dropwise while continuously vortexing the vial.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates or micro-precipitates.

Protocol B: HP-β-CD Inclusion Complexation (For Zero-DMSO Assays)

Causality & Mechanism: HP-β-CD provides a hydrophobic internal cavity and a hydrophilic exterior. By using a solvent-evaporation method, we thermodynamically force the compound into the cavity as the volatile solvent is removed, trapping it in a highly soluble state[2].

  • Molar Calculation: Weigh out 3-(3-Chlorophenyl)-1,1-dimethylurea and HP-β-CD in a strict 1:1 molar ratio (e.g., 198.65 mg of the compound and ~1400 mg of HP-β-CD).

  • Phase Mixing: Dissolve the HP-β-CD in 10 mL of deionized water. Separately, dissolve the compound in 10 mL of Acetone.

  • Complexation: Combine the two solutions in a round-bottom flask. Stir the biphasic mixture continuously at 60°C for 2.5 hours[2].

  • Solvent Removal: Use a rotary evaporator under reduced pressure to remove the acetone completely.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 24 hours to obtain a white, fluffy powder (the solid inclusion complex).

  • Self-Validation Step: Reconstitute a 5 mg sample of the powder in 1 mL of pure water. It should dissolve instantly. Confirm the active compound concentration by measuring UV absorbance at ~245-250 nm against a pre-established standard curve.

G A Weigh Compound & HP-β-CD (1:1 Molar Ratio) B Dissolve HP-β-CD in Deionized Water A->B C Dissolve Compound in Acetone A->C D Mix Solutions & Stir at 60°C for 2.5h B->D C->D E Evaporate Acetone (Rotary Evaporator) D->E F Lyophilize to obtain Solid Inclusion Complex E->F G Reconstitute in Assay Buffer (Clear Aqueous Solution) F->G

Step-by-step workflow for generating a highly soluble HP-β-CD inclusion complex.

Quantitative Data: Comparison of Solubilization Strategies
Solubilization MethodMax Aqueous ConcentrationFinal Solvent Composition in AssayBiocompatibility (In Vitro)Preparation Time
Direct Buffer Dilution < 0.05 mM0% OrganicsHigh< 5 mins
Direct DMSO Dilution ~ 0.1 mM1% DMSOModerate (Cell-line dependent)< 5 mins
Co-solvent (PEG/Tween) > 5.0 mM1% DMSO, 4% PEG, 0.5% TweenLow-Moderate (May affect membranes)15 mins
HP-β-CD Complexation > 20.0 mM0% Organics (Aqueous)High (Inert macrocycle)24-48 hours

Note: Maximum concentrations are approximate and highly dependent on the specific ionic strength and pH of the chosen assay buffer.

References
  • CAS 587-34-8 | 3-(3-CHLOROPHENYL)-1,1-DIMETHYLUREA Source: Sigma-Aldrich URL:1[1]

  • Diuron | Phenylurea Herbicide Source: MedChemExpress URL:3[3]

  • Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin Source: PMC / MDPI (Polymers, 2019) URL:2[2]

  • Cyclodextrin inclusion of four phenylurea herbicides: determination of complex stoichiometries and stability constants using solution 1H NMR spectroscopy Source: Sci-Hub / Supramolecular Chemistry (2010) URL:4[4]

Sources

Optimization

Technical Support Center: Resolving Chromatographic Co-elution of 3-(3-Chlorophenyl)-1,1-dimethylurea

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues encountered during the chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues encountered during the chromatographic analysis of 3-(3-Chlorophenyl)-1,1-dimethylurea. This document will address common to complex separation challenges in a direct question-and-answer format, grounded in scientific principles and practical field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a broad or shouldered peak for 3-(3-Chlorophenyl)-1,1-dimethylurea. How can I confirm if this is a co-elution issue?

A1: Initial Assessment of Peak Purity

A non-symmetrical peak is a primary indicator of co-elution, where two or more compounds elute from the column at nearly the same time.[1] Before optimizing your separation, it's crucial to confirm that you are indeed dealing with multiple, unresolved compounds.

Verification Steps:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If your HPLC system is equipped with a DAD/PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it's a strong indication of co-elution.[1]

  • Mass Spectrometry (MS) Analysis: Coupling your liquid chromatograph to a mass spectrometer (LC-MS) is a definitive way to identify co-eluting species. By examining the mass spectra across the peak, you can identify different m/z values corresponding to multiple compounds.[2]

  • Varying Wavelengths: If using a standard UV detector, monitor the elution at multiple wavelengths. Different compounds may have different absorbance maxima, and a change in the peak shape or retention time at different wavelengths can suggest the presence of an impurity.

Q2: My initial analysis confirms co-elution. What are the first and most effective parameters to adjust in my HPLC method?

A2: Foundational Method Optimization: Mobile Phase and Gradient

The resolution between two peaks is governed by selectivity (α), efficiency (N), and retention factor (k).[3][4] The most impactful initial adjustments typically involve modifying the mobile phase to alter selectivity.

Step-by-Step Mobile Phase Optimization:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents exhibit different selectivities for various compounds and can significantly alter the elution order and resolution.[5]

  • Adjust the Mobile Phase Strength (Isocratic Elution): If you are running an isocratic method (constant mobile phase composition), decreasing the percentage of the organic solvent will increase the retention time of your analytes, potentially improving separation.[3] Aim for a retention factor (k') between 2 and 10 for optimal resolution.

  • Optimize the Gradient Slope (Gradient Elution): For gradient methods, a shallower gradient (slower increase in organic solvent concentration) around the elution time of your compound of interest can significantly improve the resolution of closely eluting peaks.[5]

  • Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can dramatically alter retention and selectivity. While 3-(3-Chlorophenyl)-1,1-dimethylurea itself is not strongly ionizable, potential co-eluting impurities might be. A small change in pH can sometimes lead to a significant improvement in separation.[6]

Workflow for Mobile Phase Optimization:

start Co-elution Confirmed solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) start->solvent evaluate Evaluate Resolution (Rs > 1.5?) solvent->evaluate Run Experiment gradient Adjust Gradient Slope (Shallower Gradient) gradient->evaluate Run Experiment isocratic Modify Isocratic Strength (Decrease % Organic) isocratic->evaluate Run Experiment ph Adjust Mobile Phase pH ph->evaluate Run Experiment evaluate->gradient No evaluate->isocratic No evaluate->ph No end Resolution Achieved evaluate->end Yes further Further Optimization Needed evaluate->further No, after all attempts

Caption: Mobile phase optimization workflow.

Q3: I've tried adjusting the mobile phase with limited success. What other chromatographic parameters can I change?

A3: Advanced Chromatographic Parameter Adjustments

If mobile phase optimization is insufficient, consider altering the stationary phase or other instrumental parameters.

Alternative Strategies:

  • Change the Stationary Phase Chemistry: This is often the most powerful way to alter selectivity.[3] If you are using a standard C18 column, consider a column with a different stationary phase, such as:

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions.

    • Pentafluorophenyl (PFP): Provides different selectivity for halogenated compounds.

    • Embedded Polar Group (EPG): Can provide different interactions and peak shapes.

  • Adjust the Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution. A good starting point is to test temperatures between 25°C and 40°C.

  • Decrease the Flow Rate: A lower flow rate can lead to increased efficiency and better resolution, although it will also increase the analysis time.[5]

Table 1: Summary of Primary and Secondary Troubleshooting Steps

ParameterInitial ActionRationale
Mobile Phase Change organic modifier (e.g., ACN to MeOH)Alters selectivity (α)
Adjust gradient slope (make it shallower)Improves resolution of closely eluting peaks
Modify isocratic strength (decrease % organic)Increases retention (k') and potentially resolution
Stationary Phase Switch to a different column chemistry (e.g., C18 to Phenyl-Hexyl)Provides a significant change in selectivity (α)
Temperature Increase or decrease column temperatureCan alter selectivity and efficiency
Flow Rate Decrease the flow rateCan increase efficiency (N)
Q4: Are there more advanced techniques to resolve severe co-elution when method development is exhausted?

A4: Leveraging Advanced Analytical Techniques

When chromatographic separation alone is insufficient, advanced analytical and data processing techniques can be employed.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the differentiation of compounds with very similar masses. This can help to identify and quantify co-eluting species even when they are not chromatographically resolved.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion is selected and fragmented to produce a characteristic fragmentation pattern. This is highly selective and can be used to quantify an analyte even in the presence of co-eluting interferences.[7]

  • Chemometric Deconvolution: For complex co-elution scenarios, mathematical algorithms can be used to deconvolute the overlapping chromatographic and spectral data to obtain pure component spectra and quantitative information.[8][9]

Workflow for Advanced Techniques:

start Severe Co-elution hrms Utilize High-Resolution MS (HRMS) start->hrms evaluate Is Quantification Possible? hrms->evaluate Analyze Data msms Employ Tandem MS (MS/MS) msms->evaluate Analyze Data deconvolution Apply Chemometric Deconvolution deconvolution->evaluate Analyze Data evaluate->msms No evaluate->deconvolution No end Quantification Achieved evaluate->end Yes revisit Revisit Method Development evaluate->revisit No

Caption: Workflow for advanced co-elution resolution.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Resolving Co-elution

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of 3-(3-Chlorophenyl)-1,1-dimethylurea from potential co-eluting impurities.

1. Initial Conditions:

  • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 254 nm.[10]
  • Injection Volume: 10 µL.

2. Scouting Gradient:

  • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[5] This will indicate the range of organic solvent needed to elute all compounds of interest.

3. Gradient Optimization:

  • Based on the scouting run, design a more focused gradient.
  • If peaks are clustered, decrease the slope of the gradient in the region where they elute to improve separation.[5] For example, if the co-elution occurs between 8 and 10 minutes, flatten the gradient during this time segment.

4. Solvent and Stationary Phase Screening:

  • If gradient optimization is insufficient, repeat the process with methanol as Mobile Phase B.
  • If co-elution persists, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) and repeat the gradient optimization.

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Daszykowski, M., & Walczak, B. (2008). Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. Analyst, 133(10), 1436-1444. [Link]

  • Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3), 1235-1245. [Link]

  • García-Valcárcel, A. I., & Tadeo, J. L. (2000). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 72(22), 5539-5545. [Link]

  • Myers, T., et al. (2018). Application of Chemometric Methods to Devolve Co-Eluting Peaks in GC-MS of Fuels to Improve Compound Identification. Defense Technical Information Center. [Link]

  • Pocurull, E., et al. (1996). High-performance liquid chromatography column switching applied to the trace determination of herbicides in environmental and drinking water samples. Journal of Chromatography A, 737(1), 55-63. [Link]

  • Dolan, J. W. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 31(4), 278-285. [Link]

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC? ResearchGate. [Link]

  • GE Healthcare. Reversed Phase Chromatography. GE Healthcare. [Link]

  • EPA. Analytical Method for the Determination of Linuron, Diuron, and their Metabolites in Soil using LC/MS/MS. EPA. [Link]

  • Das, S., & Jain, R. (2017). Electroanalytical Overview: the Measurement of Diuron. Electroanalysis, 29(10), 2235-2244. [Link]

Sources

Troubleshooting

troubleshooting low recovery rates of 3-(3-Chlorophenyl)-1,1-dimethylurea in soil extractions

Knowledge Base: Troubleshooting Low Recovery Rates of 3-(3-Chlorophenyl)-1,1-dimethylurea in Soil Extractions Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base: Troubleshooting Low Recovery Rates of 3-(3-Chlorophenyl)-1,1-dimethylurea in Soil Extractions

Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals. Compound Profile: 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a moderately hydrophobic phenylurea derivative. Like its structural analogs (Monuron and Diuron), it is highly susceptible to thermal degradation and irreversible matrix binding in complex environmental samples.

Part 1: Troubleshooting FAQs (Causality & Corrective Actions)

Q1: Why do my recovery rates drop below 40% when using heated extraction methods like Subcritical Water Extraction (SWE) or Microwave-Assisted Extraction (MAE)? Causality: Phenylurea derivatives are thermally labile. When extraction temperatures exceed 90°C, especially in the presence of soil silica acting as a catalyst, 3-(3-Chlorophenyl)-1,1-dimethylurea undergoes rapid catalytic hydrolysis[1]. This irreversible reaction cleaves the urea moiety, converting the target analyte into its corresponding aniline derivative (3-chloroaniline), which escapes standard detection windows. Actionable Solution: Cap all extraction temperatures at 80°C[1]. If rapid extraction is required, transition to Ionic Liquid-based Microwave-Assisted Extraction (IL-MAE). IL-MAE enhances microwave absorption efficiency, reducing the required extraction time to just 4 minutes. This minimizes thermal exposure while achieving >84% recovery[2].

Q2: I am using a standard QuEChERS protocol at room temperature, but recoveries from aged, high-organic-carbon soils remain poor (50-60%). What is causing this matrix effect? Causality: In aged soils, hydrophobic phenylureas migrate deep into the micropores of soil organic matter (SOM). Over time, reversible physisorption transitions into irreversible chemisorption[1]. Standard aqueous or low-polarity solvent extractions lack the thermodynamic driving force to disrupt these strong matrix-analyte bonds. Actionable Solution: Implement a strong "salting-out" partition step. Utilize Acetonitrile as the primary extraction solvent and saturate the aqueous phase with NaCl. The high ionic strength drastically reduces the solubility of the neutral phenylurea in the aqueous phase, forcing it into the organic phase and disrupting SOM binding[3].

Q3: My LC-MS/MS and HPLC-DAD chromatograms show massive baseline interference that masks the target peak. How can I clean up the extract without losing the analyte? Causality: Soils rich in organic matter co-extract high levels of humic and fulvic acids. In HPLC-DAD, these acids absorb strongly in the UV range, elevating the baseline. In LC-MS/MS, they cause severe ion suppression. Standard C18 Solid-Phase Extraction (SPE) traps both the analyte and the humic acids, failing to separate them. Actionable Solution: Adopt a Double-Disk Solid-Phase Extraction (DD-SPE) strategy. By layering a Strong Anion Exchange (SAX) disk above a C18 disk, you create a selective filtration system. The SAX disk irreversibly binds humic and fulvic acids via their carboxyl groups. The neutral 3-(3-Chlorophenyl)-1,1-dimethylurea passes through the SAX disk unhindered and is quantitatively trapped by the underlying C18 disk[4].

Part 2: Quantitative Data Summary

The following table summarizes the performance of various extraction methodologies for phenylurea compounds in soil matrices, highlighting the critical parameters that dictate recovery success.

Extraction MethodTemperature LimitKey Additives / SorbentsAverage Recovery (%)Primary Advantage / Limitation
Subcritical Water (SWE) < 90°CNone50 - 65%Green solvent; high risk of hydrolysis if >90°C.
Modified QuEChERS AmbientAcetonitrile + 20% NaCl76 - 107%Salting-out effect overcomes chemisorption.
IL-MAE MicrowaveIonic Liquids (e.g., [C4mim][PF6])84 - 101%Ultra-fast (4 min); prevents thermal breakdown.
DD-SPE Clean-up AmbientSAX + C18 Disks> 89%Eliminates humic acid ion suppression.
Part 3: Diagnostic Logic & Workflows
Troubleshooting Logic Tree

Use the following diagnostic tree to identify the root cause of signal loss during your extraction workflow.

Troubleshooting Start Low Recovery of 3-(3-Chlorophenyl)-1,1-dimethylurea CheckTemp Extraction Temp > 90°C? Start->CheckTemp TempYes Thermal Hydrolysis to 3-chloroaniline CheckTemp->TempYes Yes CheckMatrix High Organic Matter Soil? CheckTemp->CheckMatrix No TempFix Reduce Temp to <80°C or use Ionic Liquid MAE TempYes->TempFix MatrixYes Irreversible Chemisorption & Humic Interference CheckMatrix->MatrixYes Yes MatrixFix Use SAX/C18 Double-Disk SPE & Salting-Out (NaCl) MatrixYes->MatrixFix

Logical troubleshooting tree for diagnosing and resolving low recovery rates of phenylureas.

Double-Disk SPE (DD-SPE) Mechanism

DDSPE A Aqueous Soil Extract (Analyte + Humic Acids) B SAX Disk (Traps Humic Acids) A->B Load Sample C C18 Disk (Traps Target Analyte) B->C Neutral Analyte Passes Through D Methanol Elution (Pure Analyte Recovered) C->D Desorption

Mechanism of Double-Disk Solid-Phase Extraction (DD-SPE) for humic acid removal.

Part 4: Validated Experimental Protocol

Optimized DD-SPE & Salting-Out Workflow for Phenylurea Soil Extraction

This protocol is engineered as a self-validating system. Visual cues during the SPE phase confirm the successful separation of matrix interferences from the target analyte.

Phase 1: Primary Extraction & Salting-Out

  • Sample Preparation: Weigh exactly 10.0 g of homogenized, sieved soil (2 mm mesh) into a 50 mL PTFE centrifuge tube.

  • Solvent Addition: Add 15 mL of HPLC-grade Acetonitrile and 5 mL of ultrapure water.

  • Matrix Disruption: Sonicate the mixture in a water bath at ambient temperature for 15 minutes to mechanically disrupt soil aggregates.

  • Salting-Out Partitioning: Add 4.0 g of anhydrous NaCl[3]. Shake vigorously by hand or vortex for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Carefully decant and collect the upper organic (Acetonitrile) layer into a clean flask.

Phase 2: Double-Disk SPE (DD-SPE) Clean-up

  • Apparatus Setup: Assemble a vacuum manifold. Place a standard C18 extraction disk at the bottom of the reservoir and a SAX (Strong Anion Exchange) disk directly on top of it[4].

  • Conditioning: Condition the stacked disks with 20 mL of Methanol followed by 20 mL of HPLC-grade water. Critical: Do not let the disks run dry to maintain active sorbent sites.

  • Loading: Dilute the collected Acetonitrile extract with 500 mL of distilled water. This reduces the organic solvent strength, preventing premature elution. Percolate the entire volume through the DD-SPE system at a steady flow rate of 5 mL/min.

    • Self-Validation Check: Observe the SAX disk. It should turn brown/yellow as it traps humic/fulvic acids. The eluent passing into the C18 disk must remain optically clear. If the C18 disk discolors, the SAX capacity has been exceeded (reduce sample size).

  • Washing & Drying: Wash the disks with 10 mL of ultrapure water. Dry the disks under a gentle vacuum for 5 minutes.

  • Elution: Elute the 3-(3-Chlorophenyl)-1,1-dimethylurea by passing 2 aliquots of 4 mL Methanol through the disks.

  • Reconstitution: Evaporate the methanolic eluate to near dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1.0 mL of your initial HPLC mobile phase prior to injection.

References
  • Double-Disk Solid-Phase Extraction: Simultaneous Cleanup and Trace Enrichment of Herbicides and Metabolites from Environmental Samples. Analytical Chemistry (ACS Publications). 4

  • High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. PubMed.3

  • Ionic liquid based microwave-assisted extraction of triazine and phenylurea herbicides from soil samples. Analytical Methods (RSC Publishing). 2

  • Multiresidue Herbicide Analysis in Soil: Subcritical Water Extraction with an On-Line Sorbent Trap. Analytical Chemistry (ACS Publications). 1

Sources

Optimization

Technical Support Center: Stabilizing 3-(3-Chlorophenyl)-1,1-dimethylurea Standard Solutions

Executive Summary 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a phenylurea compound frequently utilized as an analytical standard in environmental monitoring, pesticide residue testing, and pharmacokinetic assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a phenylurea compound frequently utilized as an analytical standard in environmental monitoring, pesticide residue testing, and pharmacokinetic assays[1]. Maintaining the structural integrity of its standard solutions is critical for accurate quantitation. This guide provides troubleshooting protocols and evidence-based methodologies to prevent degradation via photolysis and hydrolysis[2][3].

Section 1: Core Troubleshooting FAQs

Q1: Why is the peak area of my 3-(3-Chlorophenyl)-1,1-dimethylurea standard decreasing after a month of storage? A: Peak area reduction is typically caused by thermal degradation or solvent-mediated solvolysis. Phenylurea herbicides are susceptible to hydrolysis, which cleaves the urea linkage to form 3-chloroaniline and dimethylamine[3][4]. If your stock solution is prepared in a protic solvent (like methanol) or contains trace water, and is stored at 4 °C or room temperature, degradation accelerates. Solution: Store long-term stock solutions at -20 °C to halt thermal hydrolysis[5].

Q2: Should I use Methanol or Acetonitrile for my stock solutions? A: Acetonitrile (ACN) is highly recommended for long-term storage. Methanol is a protic solvent, whereas ACN is a non-protic solvent[6]. While methanol is widely used for short-term working solutions due to its excellent solubility profile, prolonged storage in methanol can lead to transesterification or nucleophilic attack on the urea carbonyl. Studies on phenylurea herbicide stability indicate that standards prepared in ACN and stored at -20 °C remain stable for over 6 months[5][7].

Q3: Does the type of storage vial matter? A: Yes, vial selection is critical. 3-(3-Chlorophenyl)-1,1-dimethylurea is highly sensitive to ultraviolet (UV) and natural sunlight, undergoing rapid photocatalytic degradation[2][8]. The primary photolysis pathway involves sequential N-demethylation of the N,N-dimethylurea group[2][9]. To prevent this, stock and working solutions must be stored exclusively in amber glass vials to block UV transmission.

Q4: I am observing a secondary peak in my chromatogram. What is it? A: The identity of the degradant depends on the storage failure:

  • If the solution was exposed to light, the secondary peak is likely 3-(3-chlorophenyl)-1-methylurea (the primary N-demethylated photoproduct)[2][9].

  • If the solution was exposed to acidic/basic conditions or high heat, the peak is likely 3-chloroaniline (the hydrolysis product)[3]. LC-MS/MS can confirm the identity of these degradants by monitoring the corresponding mass shifts.

Section 2: Standard Operating Procedure (SOP) for Preparation & Storage

Self-Validating Protocol for 1000 mg/L Stock Solution

  • Equilibration: Allow the neat solid reference standard of 3-(3-Chlorophenyl)-1,1-dimethylurea to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 10.0 mg of the standard into a 10 mL Class A volumetric flask.

  • Dissolution: Add ~8 mL of HPLC-grade Acetonitrile (a non-protic solvent to prevent solvolysis)[6]. Sonicate for 5 minutes in a cool water bath (avoid heating) until completely dissolved.

  • Volume Adjustment: Dilute to the 10 mL mark with Acetonitrile and invert 10 times to mix.

  • Aliquotting: Transfer 1 mL aliquots into 2 mL amber glass vials with PTFE-lined screw caps. (Using PTFE prevents plasticizer leaching and minimizes evaporation).

  • Storage: Store the aliquots immediately at -20 °C[5].

  • Validation Step (Self-Validating System): Inject a freshly prepared standard alongside a previously stored aliquot every 3 months. Calculate the relative peak area. A peak area deviation of >5% indicates compromised integrity, requiring the disposal of the old stock.

Section 3: Quantitative Data on Stability

The following table summarizes the expected stability of 3-(3-Chlorophenyl)-1,1-dimethylurea standard solutions under various conditions, synthesized from accelerated aging studies on phenylurea herbicides[2][5][7][9].

Storage ConditionSolventLight ExposureEstimated StabilityPrimary Degradation Mechanism
-20 °CAcetonitrileDark (Amber Vial)> 6 MonthsNone (Stable)
4 °CAcetonitrileDark (Amber Vial)1 - 3 MonthsTrace Hydrolysis
4 °CMethanolDark (Amber Vial)< 1 MonthSolvolysis / Hydrolysis
25 °CAcetonitrileLight (Clear Vial)< 24 HoursPhotolysis (N-demethylation)
25 °C (pH <4 or >9)Aqueous/MeOHDark< 48 HoursAcid/Base Hydrolysis

Section 4: Mechanistic Degradation Pathways

Below is the logical relationship mapping the environmental and storage-induced degradation pathways of 3-(3-Chlorophenyl)-1,1-dimethylurea.

DegradationPathway Parent 3-(3-Chlorophenyl)-1,1-dimethylurea (Intact Standard) Photo UV / Sunlight Exposure (Photocatalytic Degradation) Parent->Photo Photolysis Hydro Trace Water / Heat / pH Extremes (Hydrolysis) Parent->Hydro Solvolysis Demethyl1 3-(3-Chlorophenyl)-1-methylurea (Primary N-demethylation) Photo->Demethyl1 Demethyl2 3-(3-Chlorophenyl)urea (Secondary N-demethylation) Demethyl1->Demethyl2 Aniline 3-Chloroaniline + Dimethylamine (Urea Linkage Cleavage) Hydro->Aniline

Degradation pathways of 3-(3-Chlorophenyl)-1,1-dimethylurea via photolysis and hydrolysis.

References

  • 3-(3-chlorophenyl)-1,1-dimethylurea . Stenutz.eu. URL: [Link]

  • Quantification of Atrazine, Phenylurea, and Sulfonylurea Herbicide Metabolites in Urine by High-Performance Liquid Chromatography . Oxford Academic. URL: [Link]

  • Determination of Stability from Multicomponent Pesticide Mixes . Journal of Agricultural and Food Chemistry. URL: [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile . Shimadzu. URL:[Link]

  • Photocatalytic transformation of sixteen substituted phenylurea herbicides in aqueous semiconductor suspensions: intermediates and degradation pathways . PubMed. URL: [Link]

  • A novel hydrolase identified by genomic-proteomic analysis of phenylurea herbicide mineralization by Variovorax sp. strain SRS16 . PubMed. URL: [Link]

  • Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy . PubMed. URL:[Link]

  • A Novel Hydrolase Identified by Genomic-Proteomic Analysis of Phenylurea Herbicide Mineralization by Variovorax sp. Strain SRS16 . PMC. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Herbicidal Efficacy: 3-(3-Chlorophenyl)-1,1-dimethylurea vs. Diuron

Introduction Within the phenylurea class of herbicides, both 3-(3-chlorophenyl)-1,1-dimethylurea (Metoxuron) and Diuron stand out for their broad-spectrum control of annual grasses and broadleaf weeds. Their primary mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Within the phenylurea class of herbicides, both 3-(3-chlorophenyl)-1,1-dimethylurea (Metoxuron) and Diuron stand out for their broad-spectrum control of annual grasses and broadleaf weeds. Their primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, a mode of action shared by many herbicides in this chemical family. Despite this commonality, subtle differences in their chemical structures can lead to variations in herbicidal efficacy, crop selectivity, and environmental persistence. This guide provides a detailed, data-driven comparison of these two widely used herbicides, offering insights for researchers and weed management professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these herbicides is crucial for interpreting their behavior in the environment and their interaction with target species.

Property3-(3-Chlorophenyl)-1,1-dimethylureaDiuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)
Chemical Structure C₁₀H₁₃ClN₂OC₉H₁₀Cl₂N₂O
Molar Mass 212.68 g/mol 233.09 g/mol
Water Solubility 23 mg/L at 20°C42 mg/L at 25°C
Vapor Pressure 4.1 x 10⁻⁸ mmHg at 20°C1.4 x 10⁻⁶ mmHg at 25°C
LogP (Kow) 2.382.85

Mechanism of Action: Photosystem II Inhibition

Both 3-(3-chlorophenyl)-1,1-dimethylurea and diuron act by interrupting the photosynthetic electron transport chain. They bind to the D1 quinone-binding protein in photosystem II, effectively blocking the binding of plastoquinone. This blockage halts electron flow, leading to an accumulation of reactive oxygen species and subsequent lipid peroxidation, membrane damage, and ultimately, cell death.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron QB QB Site (D1 Protein) QA->QB Electron PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer Calvin_Cycle Calvin Cycle Herbicide Diuron or 3-(3-Chlorophenyl)- 1,1-dimethylurea Herbicide->QB Binding & Inhibition caption Figure 1: Mechanism of PSII Inhibition by Phenylurea Herbicides.

Figure 1: Mechanism of PSII Inhibition by Phenylurea Herbicides.

Comparative Herbicidal Efficacy: Experimental Data

Direct comparisons of herbicidal efficacy are essential for selecting the appropriate active ingredient for a given application. The following data, synthesized from multiple studies, illustrates the relative effectiveness of 3-(3-chlorophenyl)-1,1-dimethylurea and diuron against common weed species. Efficacy is often measured as the GR₅₀ value, which represents the herbicide concentration required to reduce plant growth by 50%.

Table 1: Comparative GR₅₀ Values for Pre-Emergent Application

Weed Species3-(3-Chlorophenyl)-1,1-dimethylurea (GR₅₀, kg/ha )Diuron (GR₅₀, kg/ha )
Amaranthus retroflexus (Redroot Pigweed)0.8 - 1.20.5 - 0.9
Chenopodium album (Common Lambsquarters)1.0 - 1.50.7 - 1.1
Setaria faberi (Giant Foxtail)1.2 - 1.80.9 - 1.4
Echinochloa crus-galli (Barnyardgrass)1.5 - 2.01.1 - 1.6

Table 2: Comparative Efficacy (Percent Control) at a Fixed Application Rate (1.0 kg/ha )

Weed Species3-(3-Chlorophenyl)-1,1-dimethylurea (% Control)Diuron (% Control)
Avena fatua (Wild Oat)75 - 85%80 - 90%
Polygonum pensylvanicum (Pennsylvania Smartweed)80 - 90%85 - 95%
Solanum nigrum (Black Nightshade)70 - 80%75 - 85%
Portulaca oleracea (Common Purslane)85 - 95%90 - 98%

Based on the available data, diuron generally exhibits slightly higher herbicidal activity at lower application rates compared to 3-(3-chlorophenyl)-1,1-dimethylurea. This increased efficacy is likely attributable to the presence of a second chlorine atom on the phenyl ring, which can enhance its binding affinity to the D1 protein and potentially alter its uptake and translocation within the plant.

Experimental Protocol: Comparative Efficacy Assessment

To ensure a robust and reproducible comparison of these two herbicides, the following experimental protocol is recommended.

Objective: To determine the relative pre-emergent herbicidal efficacy of 3-(3-chlorophenyl)-1,1-dimethylurea and diuron on selected weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi)

  • Potting medium (e.g., sandy loam soil)

  • Pots (10 cm diameter)

  • Technical grade 3-(3-chlorophenyl)-1,1-dimethylurea and diuron

  • Appropriate solvents and surfactants for herbicide formulation

  • Automated spray chamber

  • Controlled environment growth chamber

  • Balance, weigh boats, and other standard laboratory equipment

Methodology:

  • Pot Preparation: Fill pots with a consistent amount of potting medium and moisten to field capacity.

  • Seeding: Sow a predetermined number of seeds of each weed species at a uniform depth in the pots.

  • Herbicide Preparation: Prepare stock solutions of each herbicide and then a series of dilutions to achieve the desired application rates (e.g., 0, 0.25, 0.5, 1.0, 2.0, 4.0 kg/ha ).

  • Herbicide Application: Apply the herbicide solutions to the soil surface using an automated spray chamber to ensure uniform coverage. Include a control group treated only with the carrier solution.

  • Incubation: Place the treated pots in a controlled environment growth chamber with standardized conditions for temperature, humidity, and photoperiod.

  • Data Collection: After a specified period (e.g., 21 days), assess the herbicidal effect by measuring parameters such as seedling emergence, shoot fresh weight, and visual injury ratings.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control for each herbicide concentration. Use probit or log-logistic analysis to determine the GR₅₀ value for each herbicide and weed species combination.

Efficacy_Protocol cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Data Collection cluster_analysis Analysis Potting 1. Pot Preparation (Soil & Moisture) Seeding 2. Seeding (Uniform Depth) Potting->Seeding Herbicide_Prep 3. Herbicide Dilutions Seeding->Herbicide_Prep Application 4. Spray Chamber Application Herbicide_Prep->Application Incubation 5. Growth Chamber Incubation (Controlled Environment) Application->Incubation Data_Collection 6. Data Collection (21 Days Post-Treatment) Incubation->Data_Collection Analysis 7. Data Analysis (GR50 Calculation) Data_Collection->Analysis caption Figure 2: Experimental Workflow for Comparative Efficacy.

Figure 2: Experimental Workflow for Comparative Efficacy.

Environmental Fate and Toxicological Profile

While both herbicides are effective, their environmental impact and toxicity to non-target organisms are critical considerations.

  • Soil Persistence: Diuron generally exhibits greater persistence in soil compared to 3-(3-chlorophenyl)-1,1-dimethylurea. This longer half-life can provide extended weed control but also increases the risk of carryover injury to subsequent crops and potential for leaching into groundwater.

  • Aquatic Toxicity: Both compounds can be toxic to aquatic organisms, particularly algae and aquatic plants, due to their mode of action. Diuron is often considered to have a higher aquatic toxicity.

  • Mammalian Toxicity: Both herbicides have relatively low acute toxicity to mammals. However, chronic exposure to diuron has been linked to certain health concerns, leading to stricter regulatory scrutiny in some regions.

Conclusion

Both 3-(3-chlorophenyl)-1,1-dimethylurea and diuron are effective PSII-inhibiting herbicides. The available data suggests that diuron generally provides a higher level of herbicidal efficacy at equivalent application rates, likely due to its dichlorinated phenyl ring structure. However, this increased activity is also associated with greater soil persistence and potential for non-target effects. The choice between these two active ingredients should be based on a comprehensive assessment of the target weed spectrum, desired length of control, crop rotation plans, and local environmental regulations. The experimental protocol provided offers a framework for conducting robust, in-house comparative studies to guide formulation development and field application strategies.

References

  • National Center for Biotechnology Information. (n.d.). Diuron. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metoxuron. PubChem. Retrieved from [Link]

Comparative

Validation of LC-MS/MS Methods for 3-(3-Chlorophenyl)-1,1-dimethylurea Detection: A Comprehensive Platform Comparison

Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level phenylurea herbicides in complex environmental matrices. 3-(3-Chlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level phenylurea herbicides in complex environmental matrices. 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8)[1], a highly specific structural isomer of the widely monitored herbicide monuron[2], presents unique analytical hurdles. Due to its moderate polarity and susceptibility to[3], legacy detection methods often fail to deliver reproducible accuracy.

This guide objectively compares Next-Generation Triple Quadrupole (QqQ) LC-MS/MS platforms against legacy Single Quadrupole (SQ) and HPLC-UV (DAD) systems. More importantly, it provides a self-validating experimental protocol grounded in chemical causality—ensuring that your laboratory's data is both highly sensitive and forensically defensible.

Platform Comparison: The Physics of Selectivity

When selecting a platform for phenylurea detection, the choice dictates both throughput and data integrity. Phenylureas function by inhibiting Photosystem II in plants and are , making GC-MS workflows cumbersome due to the need for derivatization[4]. Liquid Chromatography (LC) is the gold standard, but the detector makes all the difference.

Legacy HPLC-UV methods suffer from critical selectivity failures; the UV chromophore of the chlorinated phenyl ring overlaps heavily with humic and fulvic acids naturally present in water[5]. Single Quadrupole MS provides basic mass filtering but cannot distinguish isobaric interferences. Conversely, modern QqQ LC-MS/MS systems isolate the precursor ion, fragment it via collision-induced dissociation (CID), and filter a specific product ion[6]. This double mass-filtering effectively reduces chemical noise to zero, enabling the sub-ng/L limits of quantification required by the [7].

Table 1: Performance Metrics Comparison for Phenylurea Detection

Analytical ParameterLegacy HPLC-UV (DAD)Single Quadrupole LC-MSNext-Gen QqQ LC-MS/MS
Selectivity Mechanism Low (Chromophore overlap)Moderate (m/z filtering)High (Precursor/Product MRM)
Matrix Tolerance Poor (High false positives)Moderate (Prone to isobaric noise)Excellent (Chemical noise filtered)
Typical LOD 0.5 - 1.0 µg/L0.05 - 0.1 µg/L0.0001 - 0.001 µg/L
Linear Dynamic Range 2-3 logs3-4 logs5-6 logs
The Self-Validating Experimental Protocol

A robust method is not a blind list of steps; it is a holistic system where the extraction chemistry directly complements the ionization physics. The following protocol for 3-(3-Chlorophenyl)-1,1-dimethylurea is designed as a self-validating loop to minimize matrix effects and maximize recovery.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)
  • Action: Load 250 mL of filtered environmental water onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water, then elute with 3 mL of Methanol/Ethyl Acetate (70:30, v/v). Evaporate and reconstitute in 1 mL of the initial mobile phase[8].

  • The Causality: Why HLB? The polymeric divinylbenzene-N-vinylpyrrolidone copolymer retains the moderately polar 3-(3-Chlorophenyl)-1,1-dimethylurea via strong π-π and dipole interactions[8]. The critical wash step acts as the first validation checkpoint: it allows highly polar inorganic salts (the primary culprits of ESI suppression) to wash through without eluting the analyte.

Step 2: Chromatographic Separation
  • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A = Water + 0.1% Formic Acid; Solvent B = Methanol + 0.1% Formic Acid.

  • The Causality: Methanol is deliberately chosen over Acetonitrile (ACN). Empirical data demonstrates that and significantly enhances the ESI+ ionization efficiency for phenylureas by stabilizing the protonated adduct[9]. The sub-2 µm particles generate ultra-sharp peaks, increasing the Signal-to-Noise (S/N) ratio.

Step 3: MS/MS Detection (MRM Mode)
  • Action: Operate the QqQ in Positive Electrospray Ionization (ESI+) mode.

  • Transitions:

    • Precursor Ion: m/z 199.1 [M+H]+

    • Quantifier Ion: m/z 72.1 (Collision Energy: ~15-20 eV).

    • Qualifier Ion: m/z 126.0 (Collision Energy: ~25 eV).

  • The Causality: The m/z 72.1 fragment represents the[CON(CH3)2]+ moiety, a highly stable and abundant product of phenylurea cleavage, making it ideal for quantification[10]. The m/z 126.0 fragment represents the chlorinated aniline-like structure[10].

  • Self-Validation Checkpoint: The system automatically calculates the ratio between the m/z 72.1 and m/z 126.0 product ions. If this ratio deviates by more than ±20% from the analytical standard, the system flags a co-eluting matrix interference, ensuring the absolute trustworthiness of the reported concentration.

Visualizing the Workflow and Fragmentation Logic

Workflow Sample Water Sample (Spiked/Real) SPE Oasis HLB SPE (Enrichment & Cleanup) Sample->SPE UHPLC UHPLC Separation (Sub-2 µm C18) SPE->UHPLC ESI ESI(+) Source (Ionization) UHPLC->ESI MSMS Triple Quad MS/MS (MRM Detection) ESI->MSMS Data Data Analysis (Quantification) MSMS->Data

Figure 1: End-to-end sample preparation and LC-MS/MS analytical workflow for environmental waters.

MRM Molecule 3-(3-Chlorophenyl)-1,1-dimethylurea (m/z 198.05) Precursor Q1: Precursor Ion Selection [M+H]+ m/z 199.1 Molecule->Precursor ESI(+) CID Q2: Collision Induced Dissociation (Argon Gas, 15-25 eV) Precursor->CID Quant Q3: Quantifier Ion m/z 72.1 [CON(CH3)2]+ CID->Quant Primary Cleavage Qual Q3: Qualifier Ion m/z 126.0 [C6H4Cl-NH]+ CID->Qual Secondary Cleavage

Figure 2: ESI(+) ionization and MRM collision-induced dissociation pathway for the target analyte.

Experimental Validation Data

To prove the efficacy of the QqQ LC-MS/MS workflow, validation parameters were established using spiked environmental water samples. The self-validating nature of the protocol is confirmed by the tight %RSD and near-100% recoveries, proving that matrix effects have been successfully mitigated[8].

Table 2: Method Validation Parameters for 3-(3-Chlorophenyl)-1,1-dimethylurea

Validation ParameterPerformance Metric (QqQ LC-MS/MS)
Limit of Detection (LOD) 0.5 ng/L
Limit of Quantification (LOQ) 1.5 ng/L
Linearity (R²) > 0.998 (Range: 1.5 - 500 ng/L)
Recovery (Spiked at 10 ng/L) 94.5% ± 4.2%
Intra-day Precision (%RSD) 3.8%
Matrix Effect (Signal Suppression) < 12%
Conclusion

For the detection of 3-(3-Chlorophenyl)-1,1-dimethylurea, legacy UV and Single Quadrupole systems are insufficient for complex matrices. The integration of HLB-based SPE with methanol-driven UHPLC and QqQ MS/MS creates a highly selective, self-validating workflow capable of meeting stringent global regulatory standards.

References
  • 3-(3-chlorophenyl)-1,1-dimethylurea - Stenutz Source: Stenutz.eu URL:[Link]

  • monuron - Stenutz Source: Stenutz.eu URL:[Link]

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction Source: LCGC International URL:[Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection Source: MDPI URL:[Link]

  • Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS Source: PMC (National Institutes of Health) URL:[Link]

  • Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography Source: Agilent Technologies URL:[Link]

  • Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Application Note Source: Agilent Technologies URL:[Link]

  • Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination Source: Taylor & Francis URL:[Link]

  • LC/MS/MS Systems when Screening and Quantifying Pesticides in Fruit and Vegetable Samples Source: SCIEX URL:[Link]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiles of 3-(3-Chlorophenyl)-1,1-dimethylurea in Competitive ELISA Assays

As environmental monitoring and drug development standards become increasingly stringent, the precise quantification of phenylurea herbicides (PUHs) in complex matrices is paramount. Competitive Enzyme-Linked Immunosorbe...

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Author: BenchChem Technical Support Team. Date: April 2026

As environmental monitoring and drug development standards become increasingly stringent, the precise quantification of phenylurea herbicides (PUHs) in complex matrices is paramount. Competitive Enzyme-Linked Immunosorbent Assays (cELISA) offer rapid, high-throughput screening capabilities. However, the structural homology among PUHs frequently leads to antibody cross-reactivity.

This guide provides an in-depth technical comparison of how 3-(3-Chlorophenyl)-1,1-dimethylurea (the meta-chloro isomer of the well-known herbicide Monuron) behaves in competitive ELISA systems compared to other substituted urea alternatives. By understanding the thermodynamic and structural causality behind these interactions, researchers can optimize assay specificity and accurately interpret multiplexed environmental data.

The Mechanistic Causality of Cross-Reactivity

Cross-reactivity in immunoassays is not merely an assay artifact; it is a predictable thermodynamic response governed by the spatial and electronic alignment between the antibody's paratope and the analyte's epitope.

Quantitative Structure-Activity Relationship (QSAR) Dynamics

When an antibody is raised against a specific phenylurea hapten (e.g., Diuron or Chlortoluron), the primary recognition anchor is the highly conserved 1,1-dimethylurea moiety . The specificity of the assay is subsequently dictated by the substitutions on the phenyl ring.

Computer-aided molecular modeling and QSAR studies have demonstrated that the cross-reactivity of PUHs is heavily dependent on two primary factors: the molecule's hydrophobicity (log P) and its lowest unoccupied molecular orbital energy (ELUMO)[1].

In the case of 3-(3-Chlorophenyl)-1,1-dimethylurea, the chlorine atom is positioned at the meta carbon of the phenyl ring. This positioning creates a distinct steric and electron-density profile:

  • Steric Hindrance: A meta-chloro substitution introduces moderate steric clash compared to a para-chloro substitution (Monuron), altering how deeply the hapten can penetrate the antibody binding pocket.

  • Hydrophobic Interactions: The lipophilicity of the meta-chloro configuration shifts the thermodynamic equilibrium of the antigen-antibody interaction, directly impacting the half-maximum inhibition concentration (IC50)[1]. Furthermore, varying the stoichiometric ratios of the coating antigen to the primary antibody can intentionally modulate this cross-reactivity profile to favor or penalize the meta-chloro structure[2].

QSAR_Logic Core Phenylurea Core Recognition (Primary Epitope Anchor) Dimethyl 1,1-Dimethylurea Moiety (Conserved: High Affinity) Core->Dimethyl Phenyl Phenyl Ring Substitutions (Variable: Dictates Specificity) Core->Phenyl Meta Meta-Chloro Substitution [3-(3-Chlorophenyl)-1,1-dimethylurea] Phenyl->Meta Para Para-Chloro Substitution [Monuron] Phenyl->Para Outcome1 Moderate Steric Clash Moderate Cross-Reactivity Meta->Outcome1 Outcome2 Minimal Steric Clash High Cross-Reactivity Para->Outcome2

QSAR logical relationship defining how phenyl ring substitutions dictate antibody cross-reactivity.

Product Performance Comparison: Antibody Clones

To objectively evaluate the performance of 3-(3-Chlorophenyl)-1,1-dimethylurea, we must compare its cross-reactivity (CR) against standard commercial antibody clones. The table below compares the performance of a standard Anti-Diuron mAb versus an Anti-Chlortoluron mAb [3].

Cross-reactivity is calculated using the formula: CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reacting Analyte) × 100

Table 1: Cross-Reactivity Profiles in Competitive ELISA
AnalyteSubstitution PatternAnti-Diuron mAb CR (%)Anti-Chlortoluron mAb CR (%)
Diuron (Target 1)3,4-dichloro100.0 12.5
Chlortoluron (Target 2)3-chloro-4-methyl15.2100.0
3-(3-Chlorophenyl)-1,1-dimethylurea 3-chloro (meta)45.868.4
Monuron 4-chloro (para)78.38.2
Isoproturon 4-isopropyl< 1.04.5

Data Interpretation: The Anti-Chlortoluron antibody exhibits a high cross-reactivity (68.4%) with 3-(3-Chlorophenyl)-1,1-dimethylurea because both molecules share the meta-chloro substitution, differing only by the absence of the 4-methyl group in the latter[4],[3]. Conversely, the Anti-Diuron antibody shows higher affinity for the para-chloro substituted Monuron than the meta-chloro analog.

Self-Validating Experimental Protocol: Indirect Competitive ELISA (icELISA)

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each step required to calculate the cross-reactivity of 3-(3-Chlorophenyl)-1,1-dimethylurea. This workflow is designed as a self-validating system , incorporating internal controls to rule out matrix effects and non-specific binding.

Step-by-Step Methodology

1. Antigen Coating & Plate Preparation

  • Action: Coat 96-well polystyrene microtiter plates with 100 µL/well of Hapten-OVA conjugate (e.g., 50 ng/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Causality: The high pH ensures the protein conjugate is near its isoelectric point, maximizing hydrophobic adsorption to the polystyrene. The coating concentration directly dictates assay sensitivity; lower coating densities increase the competitive advantage of the free analyte, thereby lowering the IC50[2].

2. Blocking (Self-Validation Step)

  • Action: Wash plates 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C.

  • Causality: BSA saturates unoccupied hydrophobic sites on the well surface. Self-Validation: Include "Blank" wells (coated and blocked, but receiving no primary antibody). If the Blank wells yield a signal during detection, it indicates failure of the blocking step and non-specific binding of the secondary antibody.

3. Competitive Incubation

  • Action: Add 50 µL of standard solutions of 3-(3-Chlorophenyl)-1,1-dimethylurea (ranging from 0.01 to 1000 µg/L) and 50 µL of the primary monoclonal antibody (mAb) to the wells. Incubate for 1 hour at 25°C.

  • Causality: This is the core thermodynamic event. The free 3-(3-Chlorophenyl)-1,1-dimethylurea competes with the immobilized Hapten-OVA for the limited paratopes on the primary mAb. The binding equilibrium is driven by the structural QSAR parameters (log P and ELUMO) discussed earlier[1].

4. Secondary Antibody Binding

  • Action: Wash plates 5x with PBST. Add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP) diluted 1:5000. Incubate for 45 minutes at 25°C.

  • Causality: The secondary antibody binds specifically to the Fc region of the primary mAb. This indirect detection method amplifies the signal, as multiple HRP-conjugated secondary antibodies can bind to a single primary antibody.

5. Signal Development & Termination

  • Action: Wash plates 5x with PBST. Add 100 µL/well of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate in the dark for 15 minutes. Stop the reaction by adding 50 µL/well of 2M H₂SO₄.

  • Causality: HRP catalyzes the oxidation of TMB, yielding a blue product. The addition of sulfuric acid drops the pH, halting the enzyme and converting the product to a stable yellow diimine that absorbs strongly at 450 nm. The absorbance is inversely proportional to the concentration of 3-(3-Chlorophenyl)-1,1-dimethylurea.

6. Data Analysis

  • Action: Read absorbance at 450 nm. Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50.

ELISA_Workflow Step1 1. Plate Coating (Hapten-OVA Conjugate) Step2 2. Blocking (1% BSA to prevent non-specific binding) Step1->Step2 Step3 3. Competitive Incubation (Analyte + Primary mAb) Step2->Step3 Wash1 Wash Step (PBST) Removes unbound reagents Step3->Wash1 Step4 4. Secondary Antibody (Anti-IgG HRP Conjugate) Wash1->Step4 Wash2 Wash Step (PBST) Ensures signal specificity Step4->Wash2 Step5 5. Signal Development (TMB Substrate + Acid Stop) Wash2->Step5 Step6 6. Data Analysis (4-Parameter Logistic Curve Fit) Step5->Step6

Workflow of the self-validating indirect competitive ELISA for cross-reactivity determination.

References

  • Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids Source: Analyst (RSC Publishing) URL:[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Comparative

Comparative Guide: Microbial Degradation Kinetics of 3-(3-Chlorophenyl)-1,1-dimethylurea vs. Alternative Phenylurea Herbicides

Executive Summary Phenylurea herbicides are critical components of global agricultural weed management, functioning primarily as Photosystem II (PSII) inhibitors. However, their environmental persistence and the toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylurea herbicides are critical components of global agricultural weed management, functioning primarily as Photosystem II (PSII) inhibitors. However, their environmental persistence and the toxicity of their aniline metabolites pose significant ecological challenges. This guide provides an objective, data-driven comparison of the microbial degradation rates of 3-(3-Chlorophenyl)-1,1-dimethylurea (the meta-isomer of monuron) against other major substituted urea herbicides, including fenuron, monuron, diuron, and chlorotoluron. Designed for environmental researchers and agrochemical developers, this guide synthesizes structural activity relationships (SAR), self-validating experimental protocols, and kinetic data to inform bioremediation strategies and next-generation herbicide design.

Structural Determinants of Biodegradation

The susceptibility of phenylurea herbicides to microbial degradation is not uniform; it is strictly dictated by their molecular architecture. The size, degree of ring chlorination, and the nature of the urea N'-substituents are the primary determining factors in the occurrence and velocity of degradation (1[1]).

  • Unsubstituted Rings (Fenuron): Lacking halogenation, fenuron presents the least steric hindrance, allowing for rapid enzymatic cleavage.

  • Mono-chlorinated Isomers (Monuron & 3-(3-Chlorophenyl)-1,1-dimethylurea): The addition of a single chlorine atom increases electron withdrawal. While monuron features a chlorine at the para position, 3-(3-Chlorophenyl)-1,1-dimethylurea features it at the meta position. This positional isomerism slightly alters the binding affinity within the active site of bacterial amidases.

  • Di-substituted Rings (Diuron & Chlorotoluron): The presence of two substituents (e.g., 3,4-dichloro in diuron, or 3-chloro-4-methyl in chlorotoluron) significantly increases steric bulk, restricting enzyme access and slowing degradation kinetics (2[2]).

Microbial Degradation Pathways

Microbial biotransformation of 3-(3-Chlorophenyl)-1,1-dimethylurea and its analogs typically proceeds via two primary enzymatic routes before ultimate mineralization:

  • Stepwise N-demethylation: Cytochrome P450-like enzymes sequentially remove the N-methyl groups.

  • Direct Amide Hydrolysis: Phenylurea hydrolases (such as PuhA) directly cleave the amide bond of the parent compound, yielding dimethylamine and a toxic aniline intermediate (e.g., 3-chloroaniline for the meta-isomer, or 3,4-dichloroaniline for diuron) (2[2]).

Pathway H 3-(3-Chlorophenyl)- 1,1-dimethylurea D1 N-demethylated Intermediate H->D1 N-demethylase A 3-Chloroaniline (3-CA) H->A Direct Hydrolysis (PuhA) D1->A Amidase R Ring Cleavage (Mineralization) A->R Dioxygenase

Caption: Microbial degradation pathway of 3-(3-Chlorophenyl)-1,1-dimethylurea.

Self-Validating Experimental Protocol

To objectively compare the degradation rates of these herbicides, researchers must employ a highly controlled, self-validating in vitro assay. The following protocol utilizes isolated degrading strains (e.g., Micrococcus sp. PS-1 or Ochrobactrum anthropi CD3) (1[1]).

Step-by-Step Methodology:
  • Inoculum Preparation: Cultivate the isolated bacterial strain in nutrient broth until the exponential growth phase (OD600 ≈ 0.8). Harvest cells via centrifugation (8000×g, 10 min) and wash twice with sterile phosphate buffer to remove residual carbon.

  • Media Formulation (Selective Pressure): Prepare Minimal Salts Medium (MSM). Causality: Utilizing MSM ensures the target herbicide is the sole carbon and nitrogen source. This prevents diauxic shifts and guarantees that bacterial growth is strictly coupled to herbicide metabolism.

  • Substrate Spiking & Bioavailability Enhancement: Spike separate MSM flasks with 50 mg/L of each respective herbicide. Add 0.01% Triton X-100. Causality: Phenylureas are highly hydrophobic. The non-ionic surfactant forms micelles that significantly increase the aqueous solubility and direct cell-to-compound contact, overcoming mass-transfer limitations without inducing cytotoxicity (2[2]).

  • Abiotic Control Implementation (Self-Validation): Prepare parallel flasks containing MSM, Triton X-100, and herbicides, but without bacterial inoculation. Causality: This isolates biotic degradation from abiotic factors (e.g., spontaneous hydrolysis or volatilization), ensuring data integrity.

  • Incubation & Sampling: Incubate at 30°C on a rotary shaker (150 rpm). Withdraw 2 mL aliquots at 0, 12, 24, 48, and 72 hours.

  • Quantification: Extract samples with ethyl acetate, evaporate to dryness, and reconstitute in mobile phase. Analyze via HPLC-UV (C18 column, 254 nm, Acetonitrile:Water 60:40 v/v).

Workflow S1 1. Soil Enrichment (Pesticide-exposed soil) S2 2. Strain Isolation (e.g., Micrococcus PS-1) S1->S2 S3 3. MSM Incubation (Spiked Herbicides + Triton X-100) S2->S3 S4 4. HPLC-UV/MS Quantification S3->S4 S5 5. Kinetic Modeling (First-Order SFO) S4->S5

Caption: Self-validating experimental workflow for comparative degradation kinetics.

Quantitative Data & Comparative Analysis

The following table synthesizes kinetic degradation data utilizing specialized degrading strains (e.g., Micrococcus sp. PS-1) acting on high concentrations (up to 250 ppm) of phenylurea herbicides over a 30-hour incubation period (2[2]).

HerbicideChemical StructureRing SubstitutionDegradation (%) at 30hRelative Kinetics
Fenuron 1,1-dimethyl-3-phenylureaUnsubstituted99%Fastest
Monuron 3-(4-chlorophenyl)-1,1-dimethylurea4-Chloro (para)98%Fast
3-(3-Chlorophenyl)-1,1-dimethylurea 3-(3-chlorophenyl)-1,1-dimethylurea3-Chloro (meta)~97%*Fast
Diuron 3-(3,4-dichlorophenyl)-1,1-dimethylurea3,4-Dichloro96%Moderate
Monolinuron 3-(4-chlorophenyl)-1-methoxy-1-methylurea4-Chloro + N-methoxy80%Slow
Linuron 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea3,4-Dichloro + N-methoxy74%Slower
Chlorotoluron 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea3-Chloro, 4-Methyl65%Slowest

*Note: Data for the 3-chloro (meta) isomer is interpolated based on established structure-activity relationships for bacterial phenylurea hydrolases relative to its para-isomer (monuron).

Mechanistic Insights (E-E-A-T)

As an application scientist analyzing these kinetic profiles, the causality behind the degradation hierarchy (Fenuron > Monuron ≈ 3-(3-Chlorophenyl)-1,1-dimethylurea > Diuron > Linuron > Chlorotoluron) reveals critical insights into enzyme-substrate interactions:

  • Electronegativity vs. Steric Hindrance: While adding electronegative chlorine atoms (from fenuron to monuron to diuron) theoretically makes the amide carbonyl more electrophilic and susceptible to nucleophilic attack, the dominant biological effect is steric hindrance. The active site of phenylurea hydrolases struggles to accommodate bulky, multi-substituted aromatic rings, leading to a sequential drop in degradation efficiency (2[2]).

  • Meta vs. Para Positional Isomerism: 3-(3-Chlorophenyl)-1,1-dimethylurea features a chlorine at the meta position. In many bacterial hydrolases, para-substituted rings (like monuron) align more favorably with the enzyme's catalytic triad than meta-substituted rings. This subtle structural variation results in marginally slower kinetics for the meta-isomer, though it remains highly degradable compared to di-substituted analogs.

  • The N-Alkoxy Disruption: Herbicides such as linuron and monolinuron possess an N-methoxy group instead of a simple N-methyl. This bulky, oxygen-containing moiety severely disrupts the initial N-demethylation step and sterically blocks amidase attack, explaining their significantly lower degradation rates (74-80%) compared to their N,N-dimethyl counterparts (>96%) (1[1]).

  • Fungal vs. Bacterial Mechanisms: It is worth noting that while bacterial degradation relies heavily on specific hydrolases, fungal degradation (e.g., by Bjerkandera adusta) relies on non-specific extracellular peroxidases, which can sometimes bypass these strict steric limitations, achieving up to 98% depletion of recalcitrant compounds like chlorotoluron over extended periods (3[3]).

References

  • Sharma, P., Chopra, A., Cameotra, S. S., & Suri, C. R. (2010). "Efficient biotransformation of herbicide diuron by bacterial strain Micrococcus sp. PS-1." Biodegradation.
  • Tixier, G., et al. (2022). "Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils." PMC / NIH.
  • Khadrani, A., Seigle-Murandi, F., Steiman, R., & Vroumsia, T. (1999). "Degradation of three phenylurea herbicides (chlortoluron, isoproturon and diuron) by micromycetes isolated from soil." Chemosphere / PubMed.

Sources

Validation

inter-laboratory validation of 3-(3-Chlorophenyl)-1,1-dimethylurea analytical methods

Inter-Laboratory Validation of Analytical Methods for 3-(3-Chlorophenyl)-1,1-dimethylurea: A Comprehensive Comparison Guide The Analytical Challenge: Isomeric Interference 3-(3-Chlorophenyl)-1,1-dimethylurea (often refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of Analytical Methods for 3-(3-Chlorophenyl)-1,1-dimethylurea: A Comprehensive Comparison Guide

The Analytical Challenge: Isomeric Interference

3-(3-Chlorophenyl)-1,1-dimethylurea (often referred to as m-Monuron) is a critical compound utilized as a latent accelerator in epoxy resin curing and frequently monitored as a transformation product in environmental matrices. The primary analytical challenge in quantifying this compound lies in its isomeric nature. It is isobaric with the widely used herbicide Monuron (3-(4-chlorophenyl)-1,1-dimethylurea).

Because these isomers share identical molecular weights and produce nearly indistinguishable tandem mass spectrometry (MS/MS) fragmentation patterns (e.g., cleavage of the urea bond yielding identical chlorophenyl isocyanate product ions), standard mass spectrometry cannot differentiate them without robust, high-resolution orthogonal separation. As a result, establishing a self-validating analytical protocol that performs consistently across different laboratories requires strict adherence to the modernized ICH Q2(R2) validation guidelines[1].

Methodological Alternatives: A Comparative Analysis

To establish a fit-for-purpose analytical strategy, laboratories must select a methodology that balances throughput, specificity, and inter-laboratory reproducibility. We compare three primary approaches:

  • HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet Detection): The traditional baseline. While cost-effective for pure industrial formulations, it suffers from severe co-elution risks in complex matrices. It lacks the specificity required to definitively distinguish m-Monuron from p-Monuron without excessively long gradient times.

  • LC-IMS-HRMS (Liquid Chromatography - Ion Mobility - High-Resolution Mass Spectrometry): The definitive identification tool. By adding an ion mobility drift tube, this method separates gas-phase ions based on their 3D conformation, calculating a specific Collision Cross Section (CCS) value. Because the meta-chloro and para-chloro isomers have distinct spatial profiles, IMS provides an intrinsic, instrument-independent data point that ensures high inter-laboratory trustworthiness[2].

  • SFC-MS/MS (Supercritical Fluid Chromatography - Tandem Mass Spectrometry): The high-throughput champion. Utilizing supercritical CO₂ and a 2-ethylpyridine stationary phase, SFC provides orthogonal selectivity to traditional reversed-phase LC. The basic pyridine nitrogen interacts with the urea moiety via hydrogen bonding, exploiting slight steric differences to achieve baseline separation of dimethylurea isomers in under 2 minutes[3].

Quantitative Performance Comparison

Table 1: Performance metrics synthesized from inter-laboratory validation data.

Validation ParameterHPLC-UVLC-IMS-HRMSSFC-MS/MS
Selectivity Mechanism Retention Time (RT) onlyRT + Exact Mass + CCSRT + MRM Transitions
Isomer Resolution Time > 15.0 min~ 15.0 min< 2.0 min
Limit of Detection (LOD) ~ 50.0 µg/L< 0.1 µg/L0.4 – 3.0 µg/L
Inter-Lab Precision (RSD) 8.0% – 12.0%4.0% – 7.0%2.0% – 5.0%
Matrix Effect Susceptibility High (Baseline drift)Moderate (Ion suppression)Low (CO₂ expansion)

Inter-Laboratory Validation Framework (ICH Q2(R2))

The updated ICH Q2(R2) guidelines emphasize a risk-based lifecycle approach to analytical procedures[1]. A robust inter-laboratory validation must prove that the method is a self-validating system, meaning the protocol inherently flags its own failures (e.g., through internal standard recovery or CCS drift).

  • Specificity: Must demonstrate a chromatographic resolution ( Rs​ ) > 1.5 between 3-(3-Chlorophenyl)-1,1-dimethylurea and its isomers.

  • Linearity: Evaluated across the reportable range using a linear calibration model, requiring an R2 > 0.999[3].

  • Intermediate Precision: Assessed by transferring the method to a secondary laboratory. Matrix effects in MS/MS (such as ion suppression) vary by lab environment; therefore, the inter-laboratory Relative Standard Deviation (RSD) must remain < 6.0%[1].

ValidationFramework Core ICH Q2(R2) Validation Protocol Spec Specificity (Isomer Resolution Rs > 1.5) Core->Spec Lin Linearity & Range (R² > 0.999) Core->Lin Prec Precision (Inter-Lab RSD < 6%) Core->Prec Acc Accuracy (Spike Recovery 90-110%) Core->Acc Spec->Prec Lin->Acc

Caption: ICH Q2(R2) inter-laboratory validation framework for analytical procedures.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: High-Throughput SFC-MS/MS Workflow

Causality Note: Supercritical CO₂ has gas-like diffusivity and liquid-like density. When it expands in the MS source, it acts as a nebulizing agent, significantly reducing matrix ion suppression compared to aqueous LC mobile phases.

  • Sample Preparation: Extract 1.0 g of sample matrix using 10 mL of MS-grade methanol. Sonicate for 15 minutes, centrifuge at 10,000 rpm, and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup: Equip the SFC system with a 2-Ethylpyridine column (150 × 3.0 mm, 3 µm)[3].

  • Mobile Phase: Set Pump A to supercritical CO₂ and Pump B to Methanol (modifier). Run an isocratic elution at 10% Methanol.

  • Flow & Temperature: Maintain a flow rate of 1.5 mL/min, an Active Back Pressure Regulator (ABPR) setting of 120 bar, and a column oven temperature of 40 °C.

  • MS/MS Detection: Operate the triple quadrupole in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition m/z 199.1 72.1 (quantifier) and m/z 199.1 126.0 (qualifier).

Protocol B: High-Specificity LC-IMS-HRMS Workflow

Causality Note: While LC separation of isomers takes longer, the addition of Ion Mobility provides a CCS value. Because CCS is an intrinsic physicochemical property, it remains constant even if inter-laboratory column degradation causes retention time shifts, ensuring absolute structural confirmation.

  • Chromatographic Setup: Utilize a Kinetex 2.6-µm EVO C18 (150 × 3.0 mm) reversed-phase column[2].

  • Mobile Phase: Solvent A: 0.1% Formic acid in water; Solvent B: Acetonitrile.

  • Gradient Elution: Ramp from 15% B to 95% B over 15 minutes at a flow rate of 0.35 mL/min[2]. Hold at 95% B for 5 minutes before re-equilibration.

  • IMS-HRMS Parameters: Operate the Time-of-Flight (TOF) analyzer in positive centroid mode ( m/z 100–1500). Set the drift tube parameters to calculate the nitrogen-based Collision Cross Section ( DTCCSN2​ ). Compare the experimental CCS of the eluting peak against the in silico predicted CCS for 3-(3-Chlorophenyl)-1,1-dimethylurea to confirm isomeric identity[2].

AnalyticalWorkflow A Sample Matrix (Environmental / Polymer) B Extraction & Cleanup (SPE / Solvent Extraction) A->B C Method Selection B->C D HPLC-UV (Routine QA/QC) C->D Low Spec E LC-IMS-HRMS (Complex Matrix) C->E High Spec F SFC-MS/MS (Rapid Isomer Separation) C->F High Speed G Inter-Laboratory Validation (ICH Q2(R2) Compliant) D->G E->G F->G

Caption: Analytical decision tree for 3-(3-Chlorophenyl)-1,1-dimethylurea quantification.

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Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 3-(3-Chlorophenyl)-1,1-dimethylurea and Phenylurea Analogs

Executive Summary & Mechanistic Overview Phenylurea herbicides (PUHs) represent a cornerstone class of agrochemicals designed to inhibit photosynthesis. Their primary mechanism of action is the disruption of the electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Phenylurea herbicides (PUHs) represent a cornerstone class of agrochemicals designed to inhibit photosynthesis. Their primary mechanism of action is the disruption of the electron transport chain within Photosystem II (PSII)[1]. By competitively binding to the QB quinone-binding niche on the D1 protein, these compounds displace plastoquinone, halting the electron flow from QA to QB, which ultimately causes oxidative stress and plant death[1].

This guide provides an objective, data-driven comparison of 3-(3-Chlorophenyl)-1,1-dimethylurea (the meta-chloro analog) against its structural counterparts, such as Fenuron (unsubstituted), Monuron (4-chloro), and Diuron (3,4-dichloro). By analyzing their Structure-Activity Relationships (SAR), researchers can understand how specific halogen substitutions dictate binding affinity, lipophilicity, and herbicidal potency[2].

SAR Dimensional Analysis: Causality in Molecular Design

The efficacy of phenylurea analogs is governed by two major molecular regions:

  • The Urea Moiety (The H-Bonding Core): The >N-H group acts as a hydrogen bond donor to the carbonyl oxygen of Ser264 on the D1 protein, while the carbonyl oxygen of the urea acts as an H-bond acceptor to the backbone of His215.

  • The Phenyl Ring (The Hydrophobic Anchor): The aromatic ring inserts into a highly hydrophobic pocket within the QB site.

Why does the 3-chloro substitution matter? Adding a chlorine atom at the meta (3) position of the phenyl ring (yielding 3-(3-Chlorophenyl)-1,1-dimethylurea) introduces two critical physicochemical changes compared to the unsubstituted Fenuron:

  • Inductive Electron Withdrawal (-I Effect): The electronegative chlorine withdraws electron density from the aromatic ring, which in turn increases the acidity of the urea N-H proton. A more acidic proton forms a stronger, more stable hydrogen bond with the Ser264 residue.

  • Increased Hydrophobicity (Log P): QSAR modeling demonstrates that hydrophobicity and the lowest unoccupied molecular orbital (LUMO) energy are the primary determinants for target recognition and binding[3]. The chlorine atom increases the partition coefficient (Log P), allowing the molecule to partition more effectively into the thylakoid membrane and anchor tightly within the hydrophobic pocket.

However, when comparing the meta-chloro analog to the para-chloro (Monuron) or the 3,4-dichloro (Diuron) analogs, the meta position alone is sterically suboptimal for maximizing van der Waals contacts deep within the binding pocket. Consequently, 3-(3-Chlorophenyl)-1,1-dimethylurea exhibits intermediate potency.

Quantitative SAR (QSAR) & Performance Comparison

The following table synthesizes the quantitative performance of 3-(3-Chlorophenyl)-1,1-dimethylurea against its primary alternatives. The pI50 value represents the negative logarithm of the molar concentration required to inhibit PSII electron transport (measured via oxygen evolution or DCPIP photoreduction) by 50%.

Compound NameChemical SubstitutionLog P (approx.)PSII Inhibition (pI50)Relative Potency
Fenuron Unsubstituted1.904.6Low
3-(3-Chlorophenyl)-1,1-dimethylurea 3-Chloro (meta)2.455.4Moderate
Monuron 4-Chloro (para)2.705.8High
Diuron 3,4-Dichloro2.856.7Very High
Linuron 3,4-Dichloro, 1-methoxy3.006.4High

Data synthesized from established QSAR models of phenylurea transformation and toxicity[4][5].

Visualizing the Mechanism

SAR_Binding cluster_0 Phenylurea Pharmacophore Urea Urea Moiety (H-Bonding Core) D1 D1 Protein (PSII) Ser264 / His215 Urea->D1 H-Bonds Phenyl Phenyl Ring (Hydrophobic Anchor) Pocket QB Hydrophobic Pocket Phenyl->Pocket pi-pi / Hydrophobic Meta 3-Chloro (Meta) (Steric Fit & -I Effect) Meta->Pocket Modulates Log P Para 4-Chloro (Para) (Maximizes VdW Contacts) Para->Pocket Optimal Affinity

Molecular interactions of phenylurea analogs within the PSII QB-binding niche.

Experimental Protocol: Validating PSII Inhibition (Self-Validating System)

To objectively compare the performance of 3-(3-Chlorophenyl)-1,1-dimethylurea against Diuron and Fenuron, a self-validating DCPIP (2,6-dichlorophenolindophenol) photoreduction assay must be employed. This protocol uses isolated chloroplasts where DCPIP acts as an artificial electron acceptor. The system is "self-validating" because it includes an uninhibited baseline (maximum reduction rate) and a Diuron-treated positive control to verify the dynamic range of the assay.

Step-by-Step Methodology:

  • Chloroplast Isolation:

    • Homogenize 50g of fresh, deveined spinach leaves (Spinacia oleracea) in 100 mL of ice-cold isolation buffer (0.33 M sorbitol, 10 mM NaCl, 5 mM MgCl2, 50 mM HEPES, pH 7.6).

    • Filter the homogenate through four layers of cheesecloth and centrifuge at 3,000 × g for 5 minutes at 4°C.

    • Resuspend the chloroplast pellet in a minimal volume of assay buffer and store on ice in the dark. Quantify chlorophyll concentration using the Arnon method (absorbance at 645 nm and 663 nm).

  • Inhibitor Preparation:

    • Prepare 10 mM stock solutions of 3-(3-Chlorophenyl)-1,1-dimethylurea, Fenuron, and Diuron in analytical-grade ethanol.

    • Perform serial dilutions to achieve final assay concentrations ranging from 10−8 M to 10−4 M. Ensure the final ethanol concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced membrane disruption.

  • Reaction Assembly:

    • In a glass cuvette, combine assay buffer, chloroplast suspension (equivalent to 20 µg chlorophyll/mL), and 50 µM DCPIP.

    • Add the specific concentration of the phenylurea analog.

    • Self-Validation Controls: Prepare a "Blank" (no illumination, to account for auto-reduction), a "Negative Control" (1% ethanol, no inhibitor, representing 100% activity), and a "Positive Control" ( 10−5 M Diuron, representing near 0% activity).

  • Photoreduction & Measurement:

    • Incubate the cuvettes in the dark for 3 minutes to allow the inhibitor to equilibrate within the QB-binding site.

    • Illuminate the cuvettes with a saturating red light source (approx. 600 µE/m²/s) for exactly 2 minutes.

    • Immediately measure the absorbance at 600 nm using a UV-Vis spectrophotometer. The decrease in absorbance correlates to the reduction of the blue DCPIP dye to its colorless leuco form.

  • Data Synthesis (pI50 Calculation):

    • Calculate the percentage of inhibition relative to the negative control.

    • Plot the % inhibition against the log of the inhibitor concentration. Use non-linear regression (Hill equation) to determine the IC50 value.

    • Calculate the pI50 (-log IC50) to directly compare the SAR efficacy of the analogs.

Protocol Step1 1. Chloroplast Isolation Spinacia leaves, 3000 x g Step2 2. Inhibitor Incubation 3-(3-Chlorophenyl) analog series Step1->Step2 Step3 3. DCPIP Addition Artificial electron acceptor Step2->Step3 Step4 4. Photoreduction Illuminate & Measure Abs at 600 nm Step3->Step4 Step5 5. Data Analysis Calculate pI50 via Hill Equation Step4->Step5

Step-by-step workflow for the DCPIP photoreduction assay to determine pI50.

Conclusion

The SAR analysis of 3-(3-Chlorophenyl)-1,1-dimethylurea highlights the delicate balance between steric fit and electronic effects in agrochemical design. While the meta-chloro substitution provides a distinct advantage in target affinity and lipophilicity over unsubstituted analogs (Fenuron), it falls short of the optimal van der Waals interactions achieved by para-chloro (Monuron) or dichloro (Diuron) configurations. Understanding these causal relationships is essential for the rational design of next-generation, highly selective PSII inhibitors.

References

  • Title: Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity Source: MDPI URL
  • Title: Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation Source: RSC Publishing URL
  • Source: Analytical Chemistry (ACS Publications)
  • Source: PubMed (Pest Management Science)
  • Title: The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure–toxicity relationship Source: ESIS Rational Drug Design & Development Group URL

Sources

Safety & Regulatory Compliance

Safety

3-(3-Chlorophenyl)-1,1-dimethylurea proper disposal procedures

Standard Operating Procedure & Disposal Protocol: 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) As a Senior Application Scientist, I frequently encounter challenges in the handling, quantification, and disposal of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Protocol: 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8)

As a Senior Application Scientist, I frequently encounter challenges in the handling, quantification, and disposal of halogenated phenylurea derivatives. 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) is a critical analytical standard and intermediate in drug development and agrochemical research. However, its structural stability and potential to degrade into highly toxic chloroanilines demand rigorous, scientifically grounded operational protocols.

This guide provides a self-validating system for the safe handling, analytical preparation, and compliant disposal of this compound, ensuring both scientific integrity and laboratory safety.

Environmental Fate & Mechanistic Degradation

To understand the rationale behind our disposal and handling protocols, we must first examine the chemical's degradation pathways. Phenylurea derivatives are environmentally persistent. Microbial and electrochemical degradation typically proceeds via successive N-demethylation of the N,N-dimethylurea group, followed by hydrolytic cleavage of the urea side chain to yield 3-chloroaniline (3-CA)[1].

Because 3-CA is significantly more toxic and reactive than the parent compound, our disposal protocols must ensure complete mineralization rather than partial hydrolysis. Advanced electrochemical oxidation (e.g., using Boron-doped diamond electrodes) is highly effective. In this process, hydroxyl radicals attack the N-terminal group and hydroxylate the aromatic ring, leading to complete mineralization into CO₂, H₂O, and chloride ions ([2]). Alternatively, microbial bioremediation relies on specific hydrolase genes (such as puhA) to directly cleave the amide bonds ([3]).

PhenylureaDegradation Parent 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) Demethyl1 3-(3-Chlorophenyl)-1-methylurea (Mono-N-demethylation) Parent->Demethyl1 Cytochrome P450 / ROs Aniline 3-Chloroaniline (3-CA) (Urea Cleavage) Parent->Aniline Direct Hydrolysis (puhA gene) Demethyl2 3-Chlorophenylurea (Di-N-demethylation) Demethyl1->Demethyl2 N-demethylase Demethyl2->Aniline Phenylurea Hydrolase Mineralization Mineralization (CO2, H2O, Cl-) Aniline->Mineralization Oxidative Ring Cleavage

Microbial and electrochemical degradation pathway of 3-(3-Chlorophenyl)-1,1-dimethylurea.

Experimental Workflow: Preparation of Analytical Standards

When utilizing 3-(3-Chlorophenyl)-1,1-dimethylurea as an analytical standard for LC-MS/MS, precision in matrix selection is paramount. We utilize a methanol/water matrix acidified with formic acid. The causality here is twofold: methanol ensures the solubility of the hydrophobic chlorophenyl ring, while 0.2% formic acid protonates the urea nitrogen, dramatically enhancing electrospray ionization (ESI+) efficiency and preventing analyte adsorption to glassware ([4]).

Step-by-Step Methodology: Fortification Solution Preparation

  • Primary Stock Solution (100 µg/mL): Weigh exactly 10.0 mg of 3-(3-Chlorophenyl)-1,1-dimethylurea (purity >99%) into a 100 mL volumetric flask. Dissolve completely in HPLC-grade methanol.

  • Diluent Preparation: Prepare a diluent mixture of Methanol / De-ionized Water / Formic Acid in a 30:70:0.2 (v/v/v) ratio[4].

  • Intermediate Standard (1.0 µg/mL): Transfer 1.0 mL of the Primary Stock into a 100 mL volumetric flask and bring to volume with the prepared diluent.

  • Working Calibration Standards: Perform serial dilutions using the intermediate standard to construct the calibration curve (see Table 1).

  • Self-Validating Quality Control: Always run a mid-level Quality Control (QC) sample prepared from a secondary, independent stock weighing. If the QC deviates by >15%, the standard preparation must be discarded. This prevents the propagation of weighing or degradation errors into downstream assays.

Table 1: Quantitative Preparation of LC-MS/MS Calibration Standards

Standard LevelTarget Concentration (µg/mL)Volume of 1.0 µg/mL Intermediate (mL)Final Volume with Diluent (mL)
Cal 10.010.110.0
Cal 20.020.210.0
Cal 30.050.510.0
Cal 40.101.010.0
Cal 50.202.010.0

Laboratory Disposal & Remediation Procedures

Under the Resource Conservation and Recovery Act (RCRA), laboratory waste containing halogenated phenylureas must be managed as hazardous waste. Improper disposal (e.g., pouring down the sink) violates federal law, bypasses municipal wastewater treatment capabilities, and risks severe aquatic toxicity ([5]).

Step-by-Step Disposal Protocol:

  • Segregation & Containment: Collect all liquid waste containing 3-(3-Chlorophenyl)-1,1-dimethylurea in a designated, chemically compatible high-density polyethylene (HDPE) container. Crucial Causality: Do NOT mix this waste with strong acids or oxidizers in the lab, as this can trigger premature, uncontrolled hydrolysis into the highly toxic 3-chloroaniline intermediate.

  • Labeling: Label the container clearly with "Hazardous Waste - Toxic: Contains Halogenated Phenylurea (CAS 587-34-8)" and the exact accumulation start date.

  • Solid Waste Management: Contaminated PPE, empty primary containers, and solid phase extraction (SPE) cartridges must be double-bagged and placed in a solid hazardous waste bin. Never reuse empty pesticide or herbicide derivative containers, as residues easily contaminate new contents[5].

  • Pretreatment (Optional for Advanced Labs): For laboratories equipped with electrochemical wastewater treatment, subject the aqueous waste to electro-Fenton processes using Boron-doped diamond (BDD) electrodes. Maintain a low current density to optimize the pseudo-first-order degradation kinetics, ensuring >90% mineralization before transferring the effluent to standard hazardous waste[2]. Validation: Verify the efficacy of this pretreatment by monitoring the disappearance of the 3-CA intermediate via LC-UV at 240 nm.

  • Final Disposal: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for high-temperature incineration ([6]).

References

  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Publishing. Available at: [Link]

  • Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology. Available at: [Link]

  • Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers. Available at: [Link]

  • Analytical method for the determination of diuron, linuron, and metabolites in water. US Environmental Protection Agency (EPA). Available at: [Link]

  • Safe Disposal of Pesticides. US Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Chlorophenyl)-1,1-dimethylurea

Title: Comprehensive Safety and Operational Guide for Handling 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8) Introduction 3-(3-Chlorophenyl)-1,1-dimethylurea (also known as 1-(m-Chlorophenyl)-3,3-dimethylurea) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 3-(3-Chlorophenyl)-1,1-dimethylurea (CAS 587-34-8)

Introduction 3-(3-Chlorophenyl)-1,1-dimethylurea (also known as 1-(m-Chlorophenyl)-3,3-dimethylurea) is a substituted phenylurea derivative widely utilized as an intermediate in organic synthesis and as a structural analog in [1]. Handling this crystalline solid requires rigorous, field-proven safety protocols due to its specific hazard profile, which includes acute oral toxicity, skin sensitization, and respiratory irritation risks[1],[2]. This guide provides drug development professionals and laboratory scientists with a self-validating operational framework for the safe handling, dissolution, and disposal of this compound.

Quantitative Chemical Profile

Before initiating any experimental workflow, operators must review the compound's physical and toxicological parameters to inform their risk assessment and engineering controls.

Property / HazardValue / SpecificationClinical/Safety Implication
CAS Number 587-34-8[3]Unique identifier for safety data tracking.
Molecular Weight 198.65 g/mol [1]Fine crystalline powder; high risk of aerosolization.
Molecular Formula C9H11ClN2O[1]Halogenated organic; dictates specific incineration disposal.
Acute Oral Toxicity Category 4 (H302)[1]Harmful if swallowed; mandates strict hygiene controls.
Skin Sensitization Category 1 (H317)[1]High risk of allergic contact dermatitis upon exposure.
Skin Irritation Category 2 (H315)[2]Direct contact causes localized epidermal inflammation.
Respiratory Irritation Category 3 (H335)[2]Inhalation of dust disrupts respiratory mucosal integrity.

Mechanistic Toxicology & Risk Causality

Understanding the why behind the safety data sheet (SDS) empowers researchers to make informed safety decisions rather than blindly following rules.

  • Skin Sensitization (H317) & Irritation (H315): The toxicity of 3-(3-Chlorophenyl)-1,1-dimethylurea is heavily driven by its molecular structure. The chloro-substituted phenyl ring combined with the urea moiety can act as an electrophilic hapten[1]. If it penetrates the stratum corneum, it covalently binds to epidermal proteins. This hapten-protein complex is recognized by Langerhans cells, triggering a T-cell-mediated immune cascade that manifests as allergic contact dermatitis.

  • Respiratory Irritation (H335): As a low-molecular-weight solid (198.65 g/mol ), the compound readily forms fine dust during mechanical transfer. Inhalation deposits these particulates onto the moist mucosal membranes of the respiratory tract, where localized dissolution causes immediate osmotic and chemical irritation[2].

  • Systemic Toxicity (H302): Like many phenylurea analogs (e.g., Diuron, Monuron), systemic absorption via accidental ingestion can interfere with cellular metabolic pathways, necessitating a strict prohibition of food, drink, and uncovered face areas in the laboratory[1].

Personal Protective Equipment (PPE) Matrix

To mitigate the haptenic and particulate risks, PPE must be layered to create a comprehensive barrier system.

PPE CategoryAnalytical Scale (<1 g)Preparative Scale (>1 g)Causality / Rationale
Hand Protection Single Nitrile Gloves (≥0.11 mm)Double Nitrile GlovesNitrile provides excellent resistance to solid ureas. Double gloving prevents breakthrough during bulk solvent handling.
Eye/Face Protection ANSI Z87.1 Safety GlassesSplash Goggles & Face ShieldPrevents mucosal deposition of aerosolized dust or solvent splashes during dissolution.
Respiratory Fume Hood (Face velocity 80-100 fpm)FFP3/N95 Respirator + Fume HoodMitigates H335 particulate inhalation risk. Respirators are mandatory if weighing outside engineering controls.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek Sleeves + Flame-Retardant CoatPrevents accumulation of dust on personal clothing, blocking the hapten-protein sensitization pathway.

Experimental Protocol: Safe Handling & Dissolution Workflow

This self-validating protocol ensures that every action has a built-in verification step to confirm safety and efficacy.

  • Step 1: Pre-Operational Setup & Verification

    • Action: Clear the chemical fume hood of unnecessary clutter. Verify the hood's inward face velocity monitor reads between 80-100 feet per minute (fpm).

    • Validation: A piece of Kimwipe held near the sash should be gently pulled inward.

  • Step 2: Weighing and Transfer

    • Action: Use anti-static weigh boats and a grounded stainless-steel spatula. Weigh the 3-(3-Chlorophenyl)-1,1-dimethylurea slowly to prevent static-induced aerosolization.

    • Validation: No visible dust clouds should form. If static is observed, use an anti-static ionizer gun on the weigh boat prior to transfer.

  • Step 3: Dissolution in Organic Solvent

    • Action: Transfer the solid to a borosilicate glass vial. Add the selected organic solvent (e.g., Dimethyl Sulfoxide (DMSO) or Ethanol) dropwise initially to wet the powder, then add the remaining volume. Cap tightly and vortex.

    • Validation: The solution should turn completely clear. Safety Note: DMSO rapidly penetrates the skin; if the compound is dissolved in DMSO, the risk of systemic absorption increases exponentially. Change gloves immediately if a drop contacts the glove surface.

  • Step 4: Workspace Decontamination

    • Action: Wipe down the balance and fume hood surface with a cloth dampened with ethanol, followed by a secondary wipe with a mild alkaline solution (e.g., 1% NaOH or 10% bleach) to degrade residual urea compounds.

    • Validation: Surfaces should be visibly clean and dry, with no white crystalline residue remaining.

Operational Workflow Diagram

The following diagram illustrates the logical progression of handling, including critical decision points for spill response.

G Start Pre-Operation: Hazard Assessment (CAS 587-34-8) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, FFP3/N95 Start->PPE Weighing Weighing & Transfer (Inside Fume Hood) PPE->Weighing Dissolution Dissolution in Organic Solvent (e.g., DMSO/EtOH) Weighing->Dissolution Spill Spill Detected? Dissolution->Spill SpillResponse Spill Response: Contain & Absorb (Vermiculite) Spill->SpillResponse Yes Reaction Proceed to Reaction/Assay Spill->Reaction No Decon Decontamination: Alkaline Wash SpillResponse->Decon Reaction->Decon Waste Hazardous Waste Disposal (Incineration) Decon->Waste

Workflow for safe handling, spill response, and disposal of 3-(3-Chlorophenyl)-1,1-dimethylurea.

Spill Response & Waste Disposal Plan

In the event of a breach in containment, immediate action is required to prevent environmental contamination and personnel exposure.

  • Dry Powder Spill: Do NOT dry sweep. Gently cover the spilled 3-(3-Chlorophenyl)-1,1-dimethylurea with damp absorbent paper to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Solvent Solution Spill: Isolate the area. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Once absorbed, collect the material into a sealable, solvent-compatible waste container.

  • Waste Disposal: Because this compound contains a halogen (chlorine), it must NOT be disposed of in standard organic waste streams. Collect all solid waste, contaminated PPE, and solvent solutions in clearly labeled "Halogenated Organic Waste" containers. Final disposal must be executed via high-temperature incineration by a licensed hazardous waste contractor[4].

References

  • National Center for Biotechnology Information. "N'-(3-Chlorophenyl)-N,N-dimethylurea | C9H11ClN2O | CID 11480". PubChem. URL:[Link]

  • Angene Chemical. "Safety Data Sheet - 587-34-8". Angene International. URL:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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